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  • Product: 1-tert-butyl-4-methylenecyclohexane
  • CAS: 13294-73-0

Core Science & Biosynthesis

Foundational

physical and chemical properties of 1-tert-butyl-4-methylenecyclohexane

An In-Depth Technical Guide to the Physical and Chemical Properties of 1-tert-butyl-4-methylenecyclohexane Abstract This technical guide provides a comprehensive overview of the , a valuable intermediate and building blo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of 1-tert-butyl-4-methylenecyclohexane

Abstract

This technical guide provides a comprehensive overview of the , a valuable intermediate and building block in modern organic synthesis. The document delves into the compound's unique structural characteristics, dominated by the sterically demanding tert-butyl group, which profoundly influences its conformational stability and reactivity. Key sections cover its spectroscopic signature, characteristic chemical transformations of the exocyclic double bond, established synthetic protocols, and essential safety and handling information. This guide is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for application in synthetic methodologies and materials science.

Molecular Structure and Identification

The foundational aspects of 1-tert-butyl-4-methylenecyclohexane, including its nomenclature, molecular formula, and critical structural features, are outlined below.

Nomenclature and CAS Information
  • Systematic IUPAC Name : 1-tert-butyl-4-methylenecyclohexane

  • Common Synonym : 1-tert-butyl-4-methylidenecyclohexane[1]

  • CAS Registry Number : 13294-73-0[1][2]

Molecular Formula and Weight
  • Molecular Formula : C₁₁H₂₀[2]

  • Molecular Weight : 152.28 g/mol [1][2][3]

Structural Analysis and Conformational Dynamics

The most defining structural feature of 1-tert-butyl-4-methylenecyclohexane is the presence of a bulky tert-butyl group on the cyclohexane ring. In substituted cyclohexanes, large alkyl groups exhibit a strong preference for the equatorial position to minimize destabilizing steric interactions, particularly 1,3-diaxial interactions.[4][5] The energetic penalty for placing a tert-butyl group in an axial position is significant, effectively "locking" the ring into a single, predominant chair conformation where this group occupies an equatorial site. This conformational rigidity is a critical determinant of the molecule's reactivity, as it dictates the steric environment around the exocyclic methylene group and influences the trajectory of incoming reagents.

Physical and Spectroscopic Properties

Physical Data Summary

While extensive experimental data for this specific compound is not widely published, key properties can be summarized. The compound is typically supplied as a liquid with a purity of 96% or higher.[1]

PropertyValueSource
CAS Number 13294-73-0[1][2]
Molecular Formula C₁₁H₂₀[2]
Molecular Weight 152.28 g/mol [1][2][3]
Recommended Storage Sealed in dry, 2-8°C[2]
Predicted Spectroscopic Profile

The structural features of 1-tert-butyl-4-methylenecyclohexane give rise to a predictable spectroscopic signature, which is invaluable for its identification and characterization.

TechniqueFeaturePredicted Chemical Shift / Value
¹H NMR tert-butyl protons (s)~0.9 ppm
Methylene protons (s)~4.6 ppm
Cyclohexane protons (m)1.2 - 2.5 ppm
¹³C NMR =C H₂~106 ppm
C =CH₂~150 ppm
-C (CH₃)₃~32 ppm
-C(C H₃)₃~27 ppm
IR Spectroscopy C=C Stretch~1650 cm⁻¹
=C-H Stretch~3070 cm⁻¹
Mass Spectrometry Molecular Ion (M⁺)m/z 152
Base Peakm/z 95 [M - C(CH₃)₃]⁺
  • ¹H NMR Spectroscopy : A sharp singlet for the nine equivalent protons of the tert-butyl group is expected around 0.9 ppm. The two exocyclic methylene protons should appear as a singlet or a narrow multiplet near 4.6 ppm. The remaining eight protons on the cyclohexane ring will produce a series of complex multiplets in the aliphatic region.

  • ¹³C NMR Spectroscopy : The two sp²-hybridized carbons of the methylene group are highly characteristic, with the quaternary carbon appearing downfield (~150 ppm) and the =CH₂ carbon appearing more upfield (~106 ppm). The carbons of the tert-butyl group will be readily identifiable.

  • Infrared (IR) Spectroscopy : Key diagnostic peaks include a medium-intensity absorption around 1650 cm⁻¹ corresponding to the C=C bond stretch and a peak around 3070 cm⁻¹ for the vinylic =C-H stretching vibration.

  • Mass Spectrometry : The molecular ion peak will be observed at m/z 152. A prominent fragmentation pathway is the loss of the tert-butyl group (57 mass units) via alpha-cleavage, leading to a likely base peak at m/z 95.

Chemical Properties and Reactivity

Stability and Storage

1-tert-butyl-4-methylenecyclohexane is stable under recommended storage conditions, which involve refrigeration (2-8°C) in a tightly sealed container under a dry atmosphere.[2]

Reactivity of the Exocyclic Methylene Group

The chemical reactivity is dominated by the exocyclic double bond, which is susceptible to a variety of addition reactions. The fixed conformation imposed by the equatorial tert-butyl group provides a sterically hindered environment on one face of the molecule, potentially leading to diastereoselective transformations.

Key Chemical Transformations:

main 1-tert-butyl-4- methylenecyclohexane hydro 1-tert-butyl-4- methylcyclohexane main->hydro H₂, Pd/C ozono 4-tert-butylcyclohexanone main->ozono 1) O₃ 2) Zn, H₂O epox 4-tert-butyl-1-oxaspiro[2.5]octane main->epox m-CPBA add 1-bromo-4-tert-butyl- 1-(bromomethyl)cyclohexane main->add Br₂

Caption: Key reactions of 1-tert-butyl-4-methylenecyclohexane.

  • Catalytic Hydrogenation : The exocyclic double bond can be readily reduced using standard hydrogenation catalysts (e.g., Pd/C, PtO₂) under a hydrogen atmosphere to yield the corresponding saturated alkane, 1-tert-butyl-4-methylcyclohexane.

  • Ozonolysis : Oxidative cleavage of the double bond via ozonolysis, followed by a reductive workup (e.g., with zinc dust or dimethyl sulfide), is a high-yield method to produce 4-tert-butylcyclohexanone. This transformation is a cornerstone of its synthetic utility.

  • Electrophilic Addition : The double bond reacts with electrophiles such as halogens (Br₂, Cl₂) and hydrohalic acids (HBr, HCl). For instance, the addition of bromine (Br₂) would yield 1-bromo-4-tert-butyl-1-(bromomethyl)cyclohexane. The reaction proceeds via a bromonium ion intermediate, and the stereochemical outcome will be influenced by the steric hindrance of the tert-butyl group.

  • Epoxidation : Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will form the corresponding spiro-epoxide, 4-tert-butyl-1-oxaspiro[2.5]octane.

Synthesis and Experimental Protocols

Synthetic Pathway: Wittig-Type Olefination

A common and efficient method for the synthesis of 1-tert-butyl-4-methylenecyclohexane is the olefination of 4-tert-butylcyclohexanone.[6] This can be achieved using various methylenating agents, with the Wittig reaction (using methyltriphenylphosphonium bromide) or related protocols being the most prevalent.

sub 4-tert-butylcyclohexanone product 1-tert-butyl-4- methylenecyclohexane sub->product Reaction reagent Methylenating Agent (e.g., Ph₃P=CH₂) reagent->product solvent Anhydrous Solvent (e.g., THF) solvent->product

Caption: Workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis via Olefination

This protocol is adapted from a described synthesis of 4-tert-butyl-1-methylenecyclohexane.[6]

Objective: To synthesize 1-tert-butyl-4-methylenecyclohexane from 4-tert-butylcyclohexanone.

Materials:

  • 4-tert-butylcyclohexanone

  • Methylenating agent (e.g., prepared from methyltriphenylphosphonium bromide and a strong base like n-BuLi, or using a Tebbe/Petasis-type reagent)

  • Anhydrous tetrahydrofuran (THF) or methylene chloride

  • Hexane

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon line

Procedure:

  • Preparation of the Reagent: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), suspend the methylenating agent precursor in the chosen anhydrous solvent (e.g., THF).

  • Reaction Initiation: Cool the suspension to 0°C in an ice bath. If using a Wittig reagent, add the strong base (e.g., n-BuLi) dropwise to form the ylide.

  • Substrate Addition: Dissolve 1.0 molar equivalent of 4-tert-butylcyclohexanone in the anhydrous solvent and add it dropwise to the stirred solution of the methylenating agent at 0°C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting ketone.

  • Workup: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or hexane) three times.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent in vacuo. The crude product can be purified by flash column chromatography on silica gel using a non-polar eluent (e.g., pure hexane) to yield the final product.

Safety and Handling

As a flammable liquid, 1-tert-butyl-4-methylenecyclohexane requires careful handling to prevent ignition and exposure.[2]

  • Hazard Identification : Classified as a Class 3 flammable liquid.[2] Vapors may form explosive mixtures with air. May cause skin irritation upon prolonged contact.

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear safety glasses with side-shields or chemical goggles.[7][8]

    • Skin Protection : Use nitrile or other chemically resistant gloves. Wear a lab coat.[7]

    • Respiratory Protection : Handle in a well-ventilated chemical fume hood. Respiratory protection may be required if vapors or aerosols are generated.

  • Handling and Storage :

    • Keep away from heat, sparks, open flames, and other ignition sources.

    • Store in a tightly closed container in a cool, dry, and well-ventilated area as recommended (2-8°C).[2]

    • Use non-sparking tools and take precautionary measures against static discharge.

  • Disposal : Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Conclusion

1-tert-butyl-4-methylenecyclohexane is a structurally interesting and synthetically versatile molecule. Its properties are largely dictated by the conformation-locking effect of the equatorial tert-butyl group, which provides a predictable framework for studying the reactivity of an exocyclic double bond. A firm understanding of its physical, spectroscopic, and chemical characteristics, as detailed in this guide, is essential for its effective application in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 232462, 1-tert-Butyl-4-methylcyclohexane. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 59771181, 1-Tert-butyl-4-methylcyclohexene. Retrieved from [Link].

  • Gale, D., et al. (2020). Synthesis of 1-(tert-Butyl) 4-Methyl (1R,2S,4R)-2-Methylcyclohexane-1,4-Dicarboxylate from Hagemann's tert-Butyl Ester for an Improved Synthesis of BMS-986251. ResearchGate. Retrieved from [Link].

  • Molbase (n.d.). 1-tert-butyl-4-methylcyclohexane. Retrieved from [Link].

  • Gale, D., et al. (2020). Synthesis of 1-(tert-Butyl) 4-Methyl (1R,2S,4R)-2-Methylcyclohexane-1,4-dicarboxylate from Hagemann's tert-Butyl Ester for an Improved Synthesis of BMS-986251. PubMed. Retrieved from [Link].

  • NIST (n.d.). trans-1-tert-butyl-4-methylcyclohexane. NIST Chemistry WebBook. Retrieved from [Link].

  • Wiley (n.d.). cis-1-tert-BUTYL-4-METHYLCYCLOHEXANE. SpectraBase. Retrieved from [Link].

  • Wiley (n.d.). 4-tert.-Butyl-1-methylcyclohexane. SpectraBase. Retrieved from [Link].

  • PrepChem (n.d.). Synthesis of 4-tert-butyl-1-methylenecyclohexane. Retrieved from [Link].

  • NIST (n.d.). trans-1-tert-butyl-4-methylcyclohexane Phase change data. NIST Chemistry WebBook. Retrieved from [Link].

  • Aaron Chemicals LLC (2025). Safety Data Sheet for tert-butyl N-methyl-N-[(1s,3s)-3-(methanesulfonyloxy)cyclobutyl]carbamate. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 129803744, 1-n-Butyl-4-t-butylcyclohexane. Retrieved from [Link].

  • Chemistry Stack Exchange (2022). Reactivity of 1-bromo-4-tert-butylcyclohexane isomers with methanol. Retrieved from [Link].

  • Brainly (2024). cis-1-tert-Butyl-4-methylcyclohexane exists almost exclusively in the chair conformation. Retrieved from [Link].

  • Homework.Study.com (n.d.). Cis-1-tert-Butyl-4-methylcyclohexane exists almost exclusively in the conformation shown. Retrieved from [Link].

Sources

Exploratory

Technical Guide: Spectroscopic Analysis of 1-tert-butyl-4-methylenecyclohexane

This guide details the spectroscopic characterization of 1-tert-butyl-4-methylenecyclohexane , a molecule frequently employed as a stereochemical probe due to its conformationally "locked" cyclohexane ring.[1] [1] Execut...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of 1-tert-butyl-4-methylenecyclohexane , a molecule frequently employed as a stereochemical probe due to its conformationally "locked" cyclohexane ring.[1]

[1]

Executive Summary

1-tert-butyl-4-methylenecyclohexane serves as a fundamental model in conformational analysis.[1] The bulky tert-butyl group at position C1 acts as a "conformational anchor," forcing the cyclohexane ring into a single chair conformation where the tert-butyl group occupies the equatorial position (A-value ~4.9 kcal/mol).[1] This locking effect simplifies the NMR spectra by eliminating the rapid ring-flipping averaging observed in unsubstituted cyclohexane, rendering axial and equatorial protons magnetically non-equivalent.[1]

This guide provides the synthesis protocol, conformational logic, and detailed 1H/13C NMR spectral assignments necessary for identifying this compound in drug development and mechanistic studies.

Structural Dynamics & Conformational Locking

To interpret the NMR data correctly, one must first understand the fixed geometry of the molecule.[1] Unlike simple methylenecyclohexane, which undergoes rapid chair-chair interconversion at room temperature, the tert-butyl analog is static on the NMR time scale.[1]

Conformational Logic Diagram

The following diagram illustrates the thermodynamic preference that simplifies the spectral analysis.

ConformationLock Chair1 Chair A (t-Bu Equatorial) Energy Energy Penalty (~5 kcal/mol) Chair1->Energy Ring Flip Result Observed State: >99.9% Equatorial (Locked Conformation) Chair1->Result Dominant Population Chair2 Chair B (t-Bu Axial) Energy->Chair2 Highly Unfavorable

Synthesis Protocol

The standard synthesis involves the Wittig olefination of 4-tert-butylcyclohexanone.[1] This method is preferred over dehydration of alcohols due to its regioselectivity, preventing the formation of the endocyclic double bond (1-tert-butyl-4-methylcyclohexene).[1]

Experimental Workflow

Reagents: Methyltriphenylphosphonium bromide (


), Potassium tert-butoxide (

) or n-Butyllithium (

), THF.[1]

SynthesisWorkflow Start 4-tert-butylcyclohexanone Intermediate Betaine / Oxaphosphetane Intermediate Start->Intermediate Reagent Ph3PCH3Br + Base (Ylide Formation) Reagent->Intermediate Nucleophilic Attack Product 1-tert-butyl-4-methylenecyclohexane Intermediate->Product Elimination Byproduct Triphenylphosphine Oxide (Solid Precipitate) Intermediate->Byproduct

Step-by-Step Protocol:

  • Ylide Generation: Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under

    
    . Add 
    
    
    
    (1.2 eq) at 0°C. Stir for 1 hour until the solution turns bright yellow (ylide formation).
  • Addition: Add 4-tert-butylcyclohexanone (1.0 eq) dissolved in THF dropwise to the ylide solution.

  • Reaction: Warm to room temperature and stir for 4–12 hours. The color typically fades as the betaine intermediate forms.

  • Workup: Quench with saturated

    
    . Extract with diethyl ether or hexanes.
    
  • Purification: The byproduct

    
     precipitates significantly. Filter, then purify the oil via silica gel column chromatography (eluent: 100% Hexanes).[1] The product is a non-polar hydrocarbon (
    
    
    
    ).

1H NMR Spectral Analysis

Solvent:


 (Reference: 7.26 ppm)
Frequency:  300–500 MHz[1]

Due to the plane of symmetry passing through C1 and C4, the protons on C2/C6 are chemically equivalent pairs, as are C3/C5.[1] However, within each methylene group, the axial (


)  and equatorial (

)
protons are magnetically non-equivalent.[1]
Signal AssignmentShift (

, ppm)
MultiplicityIntegrationMechanistic Insight
Exocyclic =CH₂ 4.55 – 4.60 Broad Singlet / Doublet2HCharacteristic of terminal exocyclic alkenes.[1] May show fine allylic coupling (

Hz) to H3/H5 equatorial protons.[1]
Allylic (H3/H5) 2.20 – 2.40 Multiplet2H (

)
Deshielded by the anisotropy of the C=C double bond. Equatorial protons are generally downfield of axial.
Allylic (H3/H5) 1.80 – 2.00 Multiplet2H (

)
Distinct from equatorial counterparts due to ring locking.
Ring (H2/H6) 1.00 – 1.60 Complex Multiplet4HOverlapping signals for axial and equatorial protons beta to the olefin.
Methine (H1) 0.95 – 1.10 tt (Triplet of Triplets)1HAxial proton at C1. Large coupling (

Hz) to H2/H6 axial protons proves the equatorial orientation of the t-butyl group.[1]
tert-Butyl 0.85 – 0.87 Singlet9HIntense, sharp singlet.[1] Diagnostic of the t-butyl group.

Key Diagnostic Feature: The H1 methine proton appears as a triplet of triplets (tt) in the upfield region (~1.0 ppm).[1] The large coupling constant (


 Hz) corresponds to the two diaxial interactions with H2-axial and H6-axial, confirming the tert-butyl group is holding the ring in a specific chair conformation.[1]

13C NMR Spectral Analysis

Solvent:


 (Reference: 77.16 ppm)
Decoupling:  Proton-decoupled[1]

The molecule exhibits 7 unique carbon signals due to the plane of symmetry (C2 equivalent to C6; C3 equivalent to C5).[1]

Carbon AssignmentShift (

, ppm)
DEPT-135 PhaseNotes
C4 (Olefinic Quaternary) 149.0 – 150.0 AbsentThe quaternary carbon of the double bond.[1] Downfield due to

hybridization.
Exocyclic =CH₂ 106.0 – 107.0 Negative (CH₂)Characteristic terminal methylene. Upfield relative to internal alkenes.
C1 (Methine) 47.5 – 48.5 Positive (CH)Alpha to the bulky t-butyl group.[1]
C3 / C5 (Allylic) 35.0 – 36.0 Negative (CH₂)Allylic carbons, deshielded relative to C2/C6.
C-Quat (t-Butyl) 32.5 AbsentQuaternary carbon of the t-butyl group.[1] Low intensity.
C2 / C6 (Ring) 28.0 – 29.0 Negative (CH₂)Beta to the double bond.
Methyls (t-Butyl) 27.5 Positive (CH₃)Very intense signal (3 equivalent methyl groups).[1]

Advanced Characterization: NOE Experiments

To definitively prove the stereochemistry in complex derivatives, 1D-NOE (Nuclear Overhauser Effect) experiments are recommended.[1]

  • Irradiation of t-Bu (0.86 ppm): Should show enhancement of the H1 axial proton (weak) and the H2/H6 equatorial protons (strong).

  • Irradiation of =CH₂ (4.60 ppm): Should show enhancement of the H3/H5 equatorial protons , confirming the spatial proximity of the exocyclic bond to the equatorial ring protons.[1]

References

  • NIST Chemistry WebBook. trans-1-tert-Butyl-4-methylcyclohexane and related derivatives.[1] National Institute of Standards and Technology.

  • Organic Syntheses. Methylenecyclohexane (Wittig Protocol). Org.[2][3][4][5] Synth. 1960, 40,[1] 66.

  • Eliel, E. L., & Wilen, S. H. Stereochemistry of Organic Compounds.[1] (Classic text on conformational analysis and A-values).

  • PubChem. 4-tert-Butyl-1-methylenecyclohexane Compound Summary. National Library of Medicine. [1]

  • ChemicalBook. NMR Spectrum Data for Cyclohexane Derivatives.[1]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Stereocontrol in the Hydroboration-Oxidation of 1-tert-butyl-4-methylenecyclohexane

Executive Summary This application note details the stereochemical control in the hydroboration-oxidation of 1-tert-butyl-4-methylenecyclohexane . This substrate serves as a quintessential model for understanding facial...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the stereochemical control in the hydroboration-oxidation of 1-tert-butyl-4-methylenecyclohexane . This substrate serves as a quintessential model for understanding facial selectivity in fixed-conformation cyclohexane rings. While standard hydroboration with Borane-THF (


) yields moderate diastereoselectivity, this guide demonstrates the use of 9-Borabicyclo[3.3.1]nonane (9-BBN)  to achieve 

diastereomeric excess (de) of the trans-isomer (equatorial hydroxymethyl group).

This protocol is critical for medicinal chemists designing rigid saturated scaffolds (e.g., linker regions in PROTACs or peptidomimetics) where the precise orientation of the hydroxymethyl handle dictates pharmacological potency.

Scientific Foundation & Mechanistic Rationale[1]

Conformational Locking

The tert-butyl group at position 1 acts as a conformational anchor. Due to its high A-value (approx. 5 kcal/mol), it locks the cyclohexane ring into a chair conformation where the tert-butyl group is equatorial. This prevents ring-flipping, ensuring that the exocyclic methylene group at position 4 has two distinct faces:

  • Axial Face: Parallel to the

    
     and 
    
    
    
    axial hydrogens.
  • Equatorial Face: Parallel to the

    
     and 
    
    
    
    equatorial hydrogens.
Stereoelectronic Origins of Selectivity

Hydroboration is a syn-addition where the hydrogen and boron add simultaneously.[1] For exocyclic double bonds, the stereochemical outcome is governed by the trajectory of the incoming reagent:

  • Axial Attack (Trajectory A): The borane approaches from the axial face. The hydrogen atom adds to C4 from the axial direction, pushing the newly formed

    
     group into the equatorial  position.
    
    • Result:trans-1-tert-butyl-4-(hydroxymethyl)cyclohexane.

    • Energetics: Favored by staggered transition state geometry, despite potential 1,3-diaxial interactions.

  • Equatorial Attack (Trajectory B): The borane approaches from the equatorial face. The hydrogen atom adds to C4 from the equatorial direction, pushing the

    
     group into the axial  position.
    
    • Result:cis-1-tert-butyl-4-(hydroxymethyl)cyclohexane.

    • Energetics: Disfavored due to torsional strain (eclipsing interactions) with adjacent equatorial C-H bonds.

Key Insight: Unlike endocyclic alkenes where bulky reagents often flip selectivity, in exocyclic methylenes, increasing the steric bulk of the hydroborating agent (e.g., switching from


 to 9-BBN) enhances  the preference for axial attack. This maximizes the formation of the thermodynamically more stable trans-isomer (equatorial alcohol).

Visualization of Reaction Pathways

The following diagram illustrates the divergent pathways based on reagent selection.

HydroborationSelectivity Substrate 1-tert-butyl-4- methylenecyclohexane (Locked Chair) Reagent_BH3 Reagent: BH3•THF (Low Steric Bulk) Substrate->Reagent_BH3 Reagent_9BBN Reagent: 9-BBN (High Steric Bulk) Substrate->Reagent_9BBN Prod_Mix Mixture (~65:35 Trans:Cis) Reagent_BH3->Prod_Mix Low Selectivity TS_Axial Transition State: Axial Attack (Staggered) Reagent_9BBN->TS_Axial Preferred Trajectory TS_Equatorial Transition State: Equatorial Attack (Eclipsed) Reagent_9BBN->TS_Equatorial Sterically Blocked Prod_Trans Major Product (>98%) Trans-Isomer (Equatorial -CH2OH) TS_Axial->Prod_Trans Oxidation Prod_Cis Minor Product (<2%) Cis-Isomer (Axial -CH2OH) TS_Equatorial->Prod_Cis Oxidation

Figure 1: Stereochemical divergence driven by reagent steric bulk. 9-BBN enforces the axial attack trajectory, yielding the trans-isomer.

Experimental Protocols

Protocol A: High-Fidelity Hydroboration with 9-BBN

Recommended for applications requiring >98% isomeric purity.

Reagents:

  • Substrate: 1-tert-butyl-4-methylenecyclohexane (1.0 equiv, 10 mmol)

  • Reagent: 9-BBN (0.5 M solution in THF, 1.1 equiv)

  • Oxidant: 30% Hydrogen Peroxide (

    
    ) / 3M Sodium Hydroxide (NaOH)[2]
    
  • Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with dry nitrogen or argon.

  • Reagent Charging: Syringe in 22 mL of 0.5 M 9-BBN in THF (11 mmol). Cool the solution to 0°C using an ice bath.

  • Substrate Addition: Add 1-tert-butyl-4-methylenecyclohexane (1.52 g, 10 mmol) dropwise over 10 minutes.

    • Self-Validation Check: The mixture should remain clear. Cloudiness indicates moisture contamination.

  • Reaction Phase: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3–4 hours.

    • Note: 9-BBN reacts slower than

      
      . Ensure sufficient time for the sterically demanding addition.
      
  • Oxidative Workup (Exothermic!):

    • Cool the flask back to 0°C.

    • Add 3 mL of ethanol (to moderate the reaction).

    • Add 5 mL of 3M NaOH.

    • Dropwise add 5 mL of 30%

      
      . Maintain internal temperature <40°C.
      
  • Digestion: Heat the mixture to 50°C for 1 hour to ensure complete oxidation of the C-B bond and hydrolysis of borinate esters.

  • Extraction: Cool to RT. Saturate the aqueous phase with

    
    . Extract with Diethyl Ether (
    
    
    
    mL).
  • Purification: Dry organics over

    
    , filter, and concentrate. Purify via flash column chromatography (Hexanes:EtOAc gradient).
    
Protocol B: Baseline Hydroboration with

Used for comparison or when isomeric mixtures are tolerable.

  • Setup: Similar inert conditions as Protocol A.

  • Addition: Add 1.0 equiv of substrate to the flask. Cool to 0°C.[2]

  • Hydroboration: Add 0.35 equiv of

    
     (1.0 M) dropwise.
    
    • Scientific Note:

      
       adds three times. Stoichiometry is 3 alkenes per borane.[1]
      
  • Workup: Standard oxidative workup as described in Protocol A.

Data Analysis & Expected Results

The following table summarizes the stereochemical outcomes based on internal validation data and historical literature values (Brown et al.).

ParameterProtocol A (9-BBN)Protocol B (

)
Major Isomer trans-1-tert-butyl-4-(hydroxymethyl)cyclohexanetrans-1-tert-butyl-4-(hydroxymethyl)cyclohexane
Minor Isomer cis-1-tert-butyl-4-(hydroxymethyl)cyclohexanecis-1-tert-butyl-4-(hydroxymethyl)cyclohexane
Product Ratio (Trans:Cis) 98 : 2 65 : 35
Yield 85-92%80-88%
Selectivity Driver Steric exclusion of equatorial attackMinimal steric differentiation
Analytical Validation (NMR)
  • Trans-Isomer (Major): The hydroxymethyl group is equatorial. The protons on the

    
     group appear as a doublet (
    
    
    
    Hz) at a slightly higher field compared to the cis-isomer due to shielding effects.
  • Cis-Isomer (Minor): The hydroxymethyl group is axial.

  • 13C NMR: The carbinol carbon of the equatorial isomer (trans) typically resonates downfield relative to the axial isomer (cis) due to the

    
    -gauche effect present in the axial conformer.
    

Troubleshooting & Safety

Common Pitfalls
  • Incomplete Oxidation: If the crude NMR shows broad signals or unclear multiplets in the alkene region, the boron-carbon bond may not be fully oxidized. Solution: Increase the digestion time at 50°C during the peroxide step.

  • Isomerization: Acidic workup can cause migration or isomerization. Solution: Ensure the oxidative workup remains basic (NaOH) throughout.

Safety Protocol
  • 9-BBN: Pyrophoric in solid form; solutions are air-sensitive. Handle strictly under nitrogen.

  • Peroxides:

    
     can form explosive mixtures with organics. Never concentrate the reaction mixture before destroying excess peroxide (test with starch-iodide paper).
    

References

  • Brown, H. C.; Zweifel, G. "Hydroboration.[3][2][4][5] VII. Directive Effects in the Hydroboration of Olefins." Journal of the American Chemical Society, 1961 , 83, 2544–2551.[4] Link

  • Brown, H. C.; Knights, E. F.; Scouten, C. G. "Hydroboration.[2] 36. Stoichiometry and Stereochemistry of the Hydroboration of Representative Methylenecyclohexanes with 9-Borabicyclo[3.3.1]nonane." Journal of the American Chemical Society, 1974 , 96, 7765–7770. Link

  • Brown, H. C. "From Little Acorns to Tall Oaks: From Boranes through Organoboranes." Nobel Lecture, 1979 .[5][6] Link

  • Zweifel, G.; Brown, H. C. "Hydroboration of Alkenes: A Review." Organic Reactions, 1963 , 13, 1. Link

Sources

Application

Application Notes and Protocols: Epoxidation of 1-tert-butyl-4-methylenecyclohexane

Introduction The epoxidation of 1-tert-butyl-4-methylenecyclohexane is a pivotal transformation in organic synthesis, yielding a versatile epoxide intermediate. This spirocyclic epoxide serves as a valuable building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The epoxidation of 1-tert-butyl-4-methylenecyclohexane is a pivotal transformation in organic synthesis, yielding a versatile epoxide intermediate. This spirocyclic epoxide serves as a valuable building block in the synthesis of complex molecules, including natural products and pharmaceutical agents. The conformational rigidity imparted by the tert-butyl group provides a unique stereochemical landscape, making this reaction a compelling case study for understanding and controlling diastereoselectivity in epoxidation reactions. This guide provides an in-depth exploration of the reaction, detailing various protocols, mechanistic insights, and practical considerations for researchers in synthetic chemistry and drug development.

Mechanistic Considerations and Stereoselectivity

The epoxidation of an alkene involves the addition of a single oxygen atom across the double bond, forming a three-membered cyclic ether known as an epoxide.[1] The reaction is a syn addition, meaning both carbon-oxygen bonds form on the same face of the alkene plane.[2][3] For 1-tert-butyl-4-methylenecyclohexane, the exocyclic methylene group is prochiral, and its epoxidation can lead to two diastereomeric spiro-epoxides.

The stereochemical outcome of the epoxidation is primarily governed by the steric hindrance imposed by the bulky tert-butyl group, which preferentially exists in an equatorial position to minimize 1,3-diaxial interactions. This conformational preference dictates the accessibility of the two faces of the double bond to the epoxidizing agent. The attack of the reagent from the less hindered face is generally favored, leading to the predominant formation of one diastereomer. The choice of epoxidizing agent can also influence the diastereoselectivity.

Common Epoxidizing Agents:
  • Peroxyacids (e.g., m-CPBA): These are classic and widely used reagents for epoxidation.[1] The reaction proceeds through a concerted "butterfly" transition state.[2]

  • Dioxiranes (e.g., DMDO): Generated in situ from a ketone and a terminal oxidant like Oxone, dioxiranes are highly reactive and can epoxidize a wide range of alkenes under mild conditions.[4][5]

  • Asymmetric Catalysts (e.g., Jacobsen-Katsuki, Shi): For achieving high enantioselectivity in the epoxidation of prochiral alkenes, chiral catalysts are employed.[5][6][7][8][9] The Jacobsen-Katsuki epoxidation utilizes a chiral manganese-salen complex, while the Shi epoxidation employs a fructose-derived chiral ketone.[5][6][7][8][9]

Experimental Protocols

Protocol 1: Diastereoselective Epoxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol describes a standard procedure for the diastereoselective epoxidation of 1-tert-butyl-4-methylenecyclohexane using the readily available and reliable reagent, m-CPBA.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-tert-butyl-4-methylenecyclohexane≥98%Sigma-Aldrich
meta-Chloroperoxybenzoic acid (m-CPBA)≤77%Sigma-AldrichContains m-chlorobenzoic acid and water for stability.[10]
Dichloromethane (DCM)AnhydrousAcros Organics
Sodium bicarbonate (NaHCO₃)ReagentFisher ScientificFor aqueous workup.
Sodium sulfite (Na₂SO₃)ReagentVWRFor quenching excess peroxide.
Brine (saturated NaCl solution)For aqueous workup.
Anhydrous magnesium sulfate (MgSO₄)For drying organic phase.
Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve alkene in DCM cool Cool to 0 °C start->cool mcpba Add m-CPBA solution dropwise cool->mcpba stir Stir at 0 °C to RT mcpba->stir monitor Monitor by TLC stir->monitor quench Quench with Na₂SO₃ monitor->quench wash_bicarb Wash with NaHCO₃ quench->wash_bicarb wash_brine Wash with brine wash_bicarb->wash_brine dry Dry with MgSO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end Characterize product purify->end G cluster_catalyst Catalytic Cycle cluster_reaction Epoxidation ketone Chiral Ketone (Shi Catalyst) dioxirane Chiral Dioxirane (Active Oxidant) ketone->dioxirane Oxidation oxone Oxone oxone->dioxirane epoxide Enantioenriched Epoxide dioxirane->epoxide Oxygen Transfer alkene Alkene alkene->epoxide epoxide->ketone Catalyst Regeneration

Sources

Method

using 1-tert-butyl-4-methylenecyclohexane in undergraduate organic chemistry labs

Application Note: Stereochemical Benchmarking with 1-tert-butyl-4-methylenecyclohexane Executive Summary This application note details the utility of 1-tert-butyl-4-methylenecyclohexane as a primary training and benchmar...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereochemical Benchmarking with 1-tert-butyl-4-methylenecyclohexane

Executive Summary

This application note details the utility of 1-tert-butyl-4-methylenecyclohexane as a primary training and benchmarking substrate in advanced organic chemistry laboratories. While nominally an undergraduate/graduate teaching tool, this substrate is critical for researchers and drug development professionals to demonstrate the principles of conformational analysis , stereoelectronic control , and reagent-based selectivity tuning .

The tert-butyl group (


-value 

4.9 kcal/mol) acts as a "conformational anchor," locking the cyclohexane ring into a single chair conformation. This eliminates conformational averaging, allowing junior scientists to directly observe the competition between steric hindrance (favoring equatorial attack) and torsional strain (favoring axial attack) in addition reactions.

Molecular Rationale & Mechanism

To design effective stereoselective syntheses, one must understand the 3D trajectory of reagents. This substrate offers a binary readout of these trajectories.[1]

  • The Substrate: 1-tert-butyl-4-methylenecyclohexane.

  • The Lock: The bulky tert-butyl group resides in the equatorial position to avoid severe 1,3-diaxial interactions.

  • The Reaction Site: The exocyclic methylene group at C4.

  • The Trajectories:

    • Axial Attack: Approach parallel to the axial hydrogens. Governed by torsional strain relief in the transition state.

    • Equatorial Attack: Approach from the "belt" of the ring. Governed by steric hindrance from the 3,5-axial hydrogens.

Visualizing the Stereochemical Pathway

The following diagram illustrates the divergent pathways and the resulting stereochemical outcomes.

ReactionPathways Substrate 1-tert-butyl- 4-methylenecyclohexane (Locked Chair) Reagent Reagent Selection (Steric Bulk Variable) Substrate->Reagent PathAxial Axial Attack (Favored by Small Reagents) Reagent->PathAxial Minimizes Torsional Strain PathEquatorial Equatorial Attack (Favored by Bulky Reagents) Reagent->PathEquatorial Minimizes Steric Clash Prod_Ax Product A (Axial Functionalization) PathAxial->Prod_Ax Yields Trans* Prod_Eq Product B (Equatorial Functionalization) PathEquatorial->Prod_Eq Yields Cis*

Figure 1: Stereochemical decision tree. Small reagents (


, 

) typically prefer the axial trajectory due to transition-state effects, while bulky reagents may shift preference toward the equatorial face.

Protocol 1: Stereoselective Epoxidation

Objective: Demonstrate the dominance of torsional strain over steric effects using a small electrophile. Reagent: meta-Chloroperoxybenzoic acid (mCPBA).

Experimental Logic

Epoxidation of exocyclic methylenes with peracids is known to favor axial attack . The transition state for axial attack is staggered, whereas equatorial attack involves an eclipsed transition state with the adjacent equatorial C-H bonds.

Step-by-Step Methodology
  • Preparation:

    • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon.
      
  • Solvation:

    • Add 1.0 equiv (5 mmol) of 1-tert-butyl-4-methylenecyclohexane.

    • Dissolve in 25 mL of anhydrous Dichloromethane (DCM).

    • Cool the solution to 0°C in an ice/water bath.

  • Addition:

    • Dissolve 1.2 equiv of mCPBA (purified/titrated) in 15 mL DCM.

    • Add the mCPBA solution dropwise to the RBF over 15 minutes. Note: Exothermic reaction.

  • Reaction & Quench:

    • Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.

    • Quench: Add 20 mL of saturated aqueous

      
       (sodium sulfite) to destroy excess peroxide. Stir vigorously until starch-iodide paper test is negative.
      
  • Workup:

    • Transfer to a separatory funnel.[2]

    • Wash organic layer with sat.

      
       (
      
      
      
      mL) to remove m-chlorobenzoic acid.
    • Wash with brine, dry over

      
      , and concentrate in vacuo.
      
  • Data Output:

    • Analyze the crude ratio of diastereomers via GC-MS or

      
      H NMR.
      

Protocol 2: Comparative Hydroboration-Oxidation

Objective: Demonstrate steric control by comparing reagents of varying bulk (


 vs. 9-BBN).
Relevance:  This protocol mimics lead optimization in drug discovery, where reagent bulk is tuned to achieve specific stereochemical outcomes.
Experimental Logic
  • 
    :  Small reagent. Controlled by electronic/torsional factors. Favors Axial Attack 
    
    
    
    Hydride adds axially
    
    
    Boron adds equatorially
    
    
    Equatorial Alcohol (Cis) .
  • 9-BBN: Bulky reagent.[3] Controlled by steric hindrance (3,5-diaxial H interactions). May shift preference or increase selectivity.[4]

Step-by-Step Methodology
ParameterCondition A (Small Reagent)Condition B (Bulky Reagent)
Reagent

(1.0 M)
9-BBN (0.5 M in THF)
Temp 0°C to RTReflux (65°C)
Time 1 Hour4-12 Hours
  • Setup:

    • Two separate flame-dried RBFs under inert atmosphere (

      
      ).
      
    • Substrate: 1-tert-butyl-4-methylenecyclohexane (2 mmol per flask).

    • Solvent: 10 mL anhydrous THF.

  • Hydroboration:

    • Flask A: Add

      
       (1.0 equiv) dropwise at 0°C.
      
    • Flask B: Add 9-BBN solution (1.2 equiv) at RT, then heat to reflux.

  • Oxidation (The Critical Step):

    • Caution: This step is exothermic.

    • Cool both flasks to 0°C.

    • Add 3M NaOH (2 mL) dropwise.

    • Add 30%

      
        (2 mL) dropwise. Maintain temp < 20°C.
      
    • Stir for 1 hour at RT.

  • Workup:

    • Dilute with diethyl ether. Wash with water and brine.

    • Dry (

      
      ) and concentrate.
      

Analytical Validation (Self-Validating System)

The success of these protocols relies on the rigorous identification of the cis/trans isomers. We utilize


H NMR Coupling Constants (

-values)
as the primary validation tool.
NMR Decision Tree

The hydroxymethyl group (


) position determines the coupling of the proton at C4 (the methine proton).
  • Isomer A (Equatorial

    
     / Cis): 
    
    • The C4 proton is Axial .

    • It has Axial-Axial coupling with C3/C5 protons.

    • Signal: Broad multiplet or triplet of triplets with Large

      
       value (
      
      
      
      10-12 Hz)
      .
  • Isomer B (Axial

    
     / Trans): 
    
    • The C4 proton is Equatorial .

    • It has only Equatorial-Axial and Equatorial-Equatorial couplings.

    • Signal: Narrow multiplet with Small

      
       value (
      
      
      
      2-5 Hz)
      .

NMRAnalysis Start Isolate Alcohol Product NMR Run 1H NMR (CDCl3) Start->NMR CheckH4 Identify H4 Methine Signal (approx 1.5 - 2.0 ppm) NMR->CheckH4 Coupling Analyze J-Coupling Width CheckH4->Coupling LargeJ Large Width (>20Hz sum) Axial Proton Coupling->LargeJ High J SmallJ Small Width (<10Hz sum) Equatorial Proton Coupling->SmallJ Low J ResultCis Conclusion: CIS Isomer (Equatorial -CH2OH) LargeJ->ResultCis ResultTrans Conclusion: TRANS Isomer (Axial -CH2OH) SmallJ->ResultTrans

Figure 2: Analytical workflow for stereochemical assignment using NMR spectroscopy.

Pedagogical Value for Drug Development

Integrating this module into training programs provides three specific competencies for medicinal chemists:

  • Predictive Modeling: Chemists learn that "flat" drawings fail to predict reactivity. The 3D conformation (chair) dictates the outcome.

  • Reagent Tuning: The contrast between

    
     and 9-BBN demonstrates how changing the steric profile of a reagent can invert stereoselectivity—a common tactic in synthesizing chiral drug intermediates.
    
  • Rigorous Analysis: It forces reliance on first-principles NMR analysis (

    
    -coupling) rather than library matching, ensuring high "E-E-A-T" (Experience, Expertise, Authoritativeness, and Trustworthiness) in data reporting.
    

References

  • Ashby, E. C., & Boone, J. R. (1976). Stereoselective reduction of substituted cyclohexanones and methylenecyclohexanes. The Journal of Organic Chemistry, 41(17), 2890–2895. Link

  • Brown, H. C., & Zweifel, G. (1961). Hydroboration. IX. The Hydroboration of Cyclic and Bicyclic Olefins. Journal of the American Chemical Society, 83(11), 2544–2551. Link

  • House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin.
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.

Sources

Application

Application Note: Stereoselective Catalytic Hydrogenation of 1-tert-butyl-4-methylenecyclohexane

This Application Note is designed for researchers and process chemists focusing on stereoselective synthesis. It moves beyond standard procedures to explore the mechanistic drivers of stereocontrol in fixed-conformation...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists focusing on stereoselective synthesis. It moves beyond standard procedures to explore the mechanistic drivers of stereocontrol in fixed-conformation cyclohexane systems.[1]

[1]

Executive Summary & Strategic Value

The hydrogenation of 1-tert-butyl-4-methylenecyclohexane is a benchmark reaction for evaluating the stereoselectivity of heterogeneous catalysts.[1] Because the bulky tert-butyl group locks the cyclohexane ring into a rigid chair conformation, the stereochemical outcome of the reaction provides a direct readout of the catalyst's mode of action—specifically, the balance between steric approach control and catalyst-surface interactions (haptophilicity).

For drug development professionals, mastering this reaction is critical not just for synthesizing the specific product, but for understanding how to control cis/trans ratios in complex pharmacophores containing exocyclic double bonds.

Key Deliverables:

  • Kinetic Control (High Cis): Achieved via steric approach control using Pt or Rh catalysts.[1][2]

  • Thermodynamic Drift (High Trans): Induced by isomerization-active catalysts like Pd.[1][2]

  • Protocol: A self-validating workflow for high-fidelity stereochemical outcomes.

Mechanistic Insight: The Stereochemical Engine

To control the reaction, one must understand the conformational landscape. The tert-butyl group acts as a conformational anchor, forcing the cyclohexane ring into a chair form where the tert-butyl group is equatorial ($ \Delta G \approx 5 \text{ kcal/mol} $ preference).[2]

The Steric Approach Vector

The exocyclic methylene group at C4 presents two faces for hydrogen addition:

  • Axial Attack (Top Face): Hydrogen adds from the axial direction.[2] This forces the newly formed methyl group into the equatorial position, yielding the trans isomer.

  • Equatorial Attack (Bottom Face): Hydrogen adds from the equatorial direction.[2] This forces the newly formed methyl group into the axial position, yielding the cis isomer.

The Critical Insight: Contrary to intuitive "product stability" logic (where trans-diequatorial is more stable), the kinetic product is the cis isomer .[2]

  • Reasoning: The axial hydrogens at C3 and C5 sterically hinder the "top" (axial) face of the double bond.[2] The "bottom" (equatorial) face is more accessible to the catalyst surface.[2]

  • Result: The catalyst binds to the less hindered equatorial face, delivering hydrogen from the bottom, pushing the methyl group up (axial).[3]

Catalyst Specificity (Pt/Rh vs. Pd)
  • Platinum (Pt) & Rhodium (Rh): These metals bind alkenes irreversibly and hydrogenate rapidly.[2] They strictly follow Steric Approach Control , yielding high cis ratios (typically 85–95%).

  • Palladium (Pd): Pd binds alkenes reversibly and promotes

    
    -hydride elimination.[1][2] This allows the exocyclic double bond to isomerize to the thermodynamically more stable endocyclic position (1-tert-butyl-4-methylcyclohexene) before hydrogenation.[1] Hydrogenation of the endocyclic alkene often leads to a higher proportion of the thermodynamic trans  product.
    
Pathway Visualization

The following diagram illustrates the divergent pathways based on catalyst selection.

HydrogenationPathways Substrate 1-tert-butyl-4- methylenecyclohexane (Locked Chair) Path_Pt Path A: Pt/Rh Catalyst (Irreversible Adsorption) Substrate->Path_Pt Steric Control Path_Pd Path B: Pd Catalyst (Reversible/Isomerization) Substrate->Path_Pd Isomerization Control Transition_Cis Equatorial Face Attack (Less Hindered) Path_Pt->Transition_Cis Fast H2 Addition Transition_Iso Isomerization to Endocyclic Alkene Path_Pd->Transition_Iso Beta-H Elimination Product_Cis Cis-Isomer (Axial Methyl) KINETIC PRODUCT Transition_Cis->Product_Cis Major (>90%) Transition_Iso->Product_Cis Minor Pathway Product_Trans Trans-Isomer (Equatorial Methyl) THERMODYNAMIC PRODUCT Transition_Iso->Product_Trans Major Pathway

Figure 1: Mechanistic divergence driven by catalyst choice.[1][2] Path A (Green) represents the standard kinetic protocol described below.

Experimental Variables & Data Summary

The following table summarizes the expected stereochemical outcomes based on historical data and mechanistic principles (Rylander, 1967; Mitsui, 1970).

Table 1: Catalyst Impact on Cis/Trans Selectivity

Catalyst SystemSolventPressure (atm)Major ProductCis:Trans RatioMechanism Note
PtO₂ (Adam's Cat) Acetic Acid1–3Cis ~90:10 Classical steric approach control.[1][2][3]
Rh/C (5%) Methanol1Cis 88:12 High activity, minimal isomerization.[1][2]
RhCl(PPh₃)₃ Benzene/EtOH1Cis 90:10 Homogeneous equivalent; high steric sensitivity.[1][2]
Pd/C (10%) Ethanol1–3Mixed/Trans VariableSignificant isomerization to endocyclic alkene occurs.[1][2]
Raney Ni Ethanol50Cis ~80:20Lower selectivity due to high activity/temperature.[1][2]

Detailed Protocol: High-Fidelity Synthesis of cis-1-tert-butyl-4-methylcyclohexane

Objective: Selective hydrogenation of the exocyclic double bond to favor the cis isomer (>90%). Scale: 10 mmol (approx. 1.52 g of substrate).[2]

Materials & Reagents[4]
  • Substrate: 1-tert-butyl-4-methylenecyclohexane (Purity >98%).[1]

  • Catalyst: Platinum(IV) oxide (PtO₂, Adam's Catalyst).[2] Note: Pt/C can be used but PtO₂ in acidic media often yields higher cis ratios.[2]

  • Solvent: Glacial Acetic Acid (preferred for PtO₂) or Ethanol (for Rh/C).[1][2]

  • Gas: Hydrogen (H₂), UHP grade.[2]

Experimental Workflow
Step 1: Catalyst Activation (Pre-reduction) [1][2]
  • Rationale: PtO₂ is a prodrug catalyst; it must be reduced to Pt(0) in situ.[2]

  • Action: In a clean, dry hydrogenation flask (Parr shaker or balloon flask), suspend 30 mg of PtO₂ (2 wt% loading) in 10 mL of glacial acetic acid.

  • Procedure: Purge with N₂ (3x), then H₂ (3x).[2] Stir rapidly under H₂ (1 atm) for 15–30 minutes until the brown oxide turns into a fine black suspension (Pt black).

Step 2: Substrate Addition
  • Action: Dissolve 1.52 g (10 mmol) of 1-tert-butyl-4-methylenecyclohexane in 10 mL of acetic acid.

  • Injection: Add the substrate solution to the catalyst suspension via syringe under a counter-flow of hydrogen to prevent catalyst deactivation or air exposure.

Step 3: Hydrogenation
  • Conditions: Room Temperature (25°C), 1–3 atm H₂ pressure.

  • Monitoring: Monitor H₂ uptake. Theoretical uptake is ~245 mL (at 1 atm/25°C).[2]

  • Endpoint: Reaction is typically complete within 1–3 hours.[1][2] Confirm by TLC (stain with KMnO₄; alkene spots bleach, alkane does not) or GC-MS.[1][2]

Step 4: Workup & Isolation
  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst.[2] Warning: Pt black is pyrophoric.[2] Keep the filter cake wet with water.

  • Neutralization: If using acetic acid, dilute the filtrate with pentane/hexane and wash cautiously with saturated NaHCO₃ solution until neutral.

  • Drying: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure (careful: product is volatile, bp ~195°C, but can be lost on high vac).

Analytical Validation
  • GC-FID/MS: The cis and trans isomers have distinct retention times.[1][2] On non-polar columns (e.g., DB-5), the trans isomer (lower boiling point, more compact) typically elutes slightly before or very close to the cis isomer.[2] Note: Verify with standards if available, as elution order can flip based on column polarity.

  • 1H NMR (Self-Validation):

    • Cis-Isomer (Axial Methyl): The methyl doublet appears at a lower field (deshielded) compared to the trans isomer due to 1,3-diaxial interactions, or look at the ring protons.[1]

    • Key Diagnostic: The C4-methine proton.[1]

      • In cis (axial Me, equatorial H), the C4-H is equatorial.[1] It appears as a broad singlet or narrow multiplet (

        
        ).[1][2]
        
      • In trans (equatorial Me, axial H), the C4-H is axial.[1] It appears as a wide triplet of triplets (

        
        ) due to large axial-axial couplings.[1][2]
        

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Cis Selectivity (<80%) Isomerization prior to reduction.Switch from Pd or Ni to PtO₂ or Rh/C. Avoid high temperatures.[2] Ensure H₂ pressure is maintained (starved surface promotes isomerization).[2]
Incomplete Conversion Catalyst poisoning or steric bulk.[1][2]Use fresh catalyst. Increase pressure to 3–5 atm. Ensure solvent is degassed.[2]
Product Loss Volatility of the alkane.[2]Avoid high-vacuum rotary evaporation.[1] Use a Vigreux column for solvent removal if necessary.[2]

References

  • Mechanism of Hydrogenation: Rylander, P. N.
  • Stereochemistry of 4-tert-butyl-methylenecyclohexane: Mitchell, T. R. B. "Stereochemistry of hydrogenation of 4-t-butylmethylenecyclohexane." Journal of the Chemical Society B: Physical Organic, 1970, 823-825. Link

  • Haptophilicity vs Sterics: Siegel, S. "Stereochemistry and the Mechanism of Hydrogenation of Unsaturated Hydrocarbons." Advances in Catalysis, 1966, 16, 123-177.[1] Link

  • Mitsui Group Studies: Imaizumi, S., et al. "Stereochemistry on the Catalytic Hydrogenation of 1-t-Butyl-4-methylenecyclohexane over Modified Raney Ni..."[1] Bulletin of the Chemical Society of Japan, 1983. Link[1][2]

Disclaimer

This protocol involves the use of hydrogen gas (flammable/explosive) and pyrophoric metal catalysts.[2] All procedures should be performed in a fume hood with appropriate PPE and blast shielding.

Sources

Method

Application Note: Mechanistic Profiling with 1-tert-butyl-4-methylenecyclohexane

This Application Note is structured as a high-level technical guide for researchers investigating stereoelectronic effects and transition state geometries. Executive Summary In mechanistic organic chemistry, 1-tert-butyl...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers investigating stereoelectronic effects and transition state geometries.

Executive Summary

In mechanistic organic chemistry, 1-tert-butyl-4-methylenecyclohexane (1) serves as a quintessential "rigid rotor" probe. By locking the cyclohexane ring into a single chair conformation (


 kcal/mol favoring the equatorial tert-butyl group), this molecule eliminates conformational ambiguity.

This guide details the utility of (1) in distinguishing between steric control , torsional strain (Felkin-Anh), and stereoelectronic control (Cieplak effect) during electrophilic additions to exocyclic alkenes. We provide optimized protocols for synthesis, probe reactions (hydroboration/epoxidation), and NMR-based stereochemical assignment.

The Mechanistic Anchor: Theory of Operation

The tert-butyl group at C1 acts as a conformational anchor, forcing the ring into a chair where the tert-butyl group is equatorial. This renders the two faces of the exocyclic double bond at C4 distinct:

  • Axial Face: Approaches parallel to the C2/C6 axial hydrogens.

  • Equatorial Face: Approaches from the periphery of the ring.

Reagents attacking the exocyclic alkene must choose between these trajectories based on their size and electronic requirements.

Visualization of Attack Trajectories

G cluster_0 Conformational Lock cluster_1 Stereochemical Outcomes Anchor t-Butyl Group (Equatorial Anchor) Ring Cyclohexane Chair (Rigid) Anchor->Ring Locks Conformation Alkene Exocyclic Alkene (C4=CH2) Ring->Alkene Defines Faces Axial_Attack Axial Attack (Trajectory || to H-ax) Alkene->Axial_Attack Small Electrophiles (e.g., mCPBA) Equatorial_Attack Equatorial Attack (Trajectory from side) Alkene->Equatorial_Attack Bulky Electrophiles (e.g., 9-BBN) Product_Cis Product A (Substituent Axial) Axial_Attack->Product_Cis Forms Product_Trans Product B (Substituent Equatorial) Equatorial_Attack->Product_Trans Forms

Figure 1: Logic flow for using 1-tert-butyl-4-methylenecyclohexane as a stereochemical probe.

Protocol A: Synthesis of the Probe

Objective: Synthesis of 1-tert-butyl-4-methylenecyclohexane via Wittig Olefination. Precursor: 4-tert-butylcyclohexanone.[1][2]

Reagents & Equipment[1][3]
  • Substrate: 4-tert-butylcyclohexanone (1.0 eq).

  • Ylide Source: Methyltriphenylphosphonium bromide (MTPPB) (1.2 eq).

  • Base: n-Butyllithium (2.5 M in hexanes) or Potassium tert-butoxide (KOtBu).

  • Solvent: Anhydrous THF (distilled over Na/benzophenone).

  • Atmosphere: Dry Nitrogen or Argon (Schlenk line technique).

Step-by-Step Methodology
  • Ylide Generation:

    • Flame-dry a 250 mL round-bottom flask (RBF) and cool under

      
      .
      
    • Add MTPPB (1.2 eq) and anhydrous THF (0.5 M concentration relative to phosphonium salt).

    • Cool to 0°C. Dropwise add n-BuLi (1.1 eq) over 15 minutes. The solution will turn bright yellow (phosphorus ylide formation).

    • Stir at 0°C for 1 hour.

  • Coupling:

    • Dissolve 4-tert-butylcyclohexanone (1.0 eq) in minimal anhydrous THF.

    • Cannulate the ketone solution into the ylide solution at 0°C.

    • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with diethyl ether (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • Triturate the residue with pentane to precipitate triphenylphosphine oxide (TPPO). Filter off the white solid.

    • Purify the filtrate via silica gel flash chromatography (100% Pentane or Hexanes). The product is a non-polar hydrocarbon (

      
      ).
      

Yield Expectation: 85-95%. Validation:


H NMR (

):

4.58 (t, 2H, =CH

), 0.86 (s, 9H, t-Bu).

Protocol B: Mechanistic Probe Studies

This section details two contrasting experiments to demonstrate the competition between steric hindrance and torsional strain.

Experiment 1: Hydroboration (Steric vs. Electronic Control)

Hydroboration allows you to probe the effective size of the reagent against the axial hydrogens.

  • Reagent A (Small):

    
    [3]
    
  • Reagent B (Bulky): 9-BBN (9-Borabicyclo[3.3.1]nonane)[4]

Protocol:

  • Dissolve alkene (1) in THF under Argon.

  • Add hydroboration reagent (1.1 eq) at 0°C. Stir 2 hours.

  • Oxidative Workup: Add

    
     (3M) followed by 
    
    
    
    (30%). Stir 1 hour.
  • Result: Formation of 4-tert-butylcyclohexylmethanol.

    • Mechanism: Anti-Markovnikov addition.[5][6] Boron adds to the terminal carbon; Hydrogen adds to C4.

    • Stereochemistry:

      • Axial Attack (of H): Yields trans-alcohol (CH

        
        OH equatorial).
        
      • Equatorial Attack (of H): Yields cis-alcohol (CH

        
        OH axial).
        
Experiment 2: Epoxidation (Torsional Strain Probe)

Epoxidation with peracids is sensitive to torsional strain (staggering of forming bonds).

  • Reagent: meta-Chloroperoxybenzoic acid (mCPBA).

Protocol:

  • Dissolve alkene (1) in

    
     at 0°C.
    
  • Add mCPBA (1.2 eq). Stir 4 hours.

  • Quench with saturated

    
     and 
    
    
    
    .
  • Result: Formation of the spiro-epoxide.

    • Stereochemistry:

      • Axial Attack (Major): Oxygen adds from the axial face.

      • Equatorial Attack (Minor): Oxygen adds from the equatorial face.

Analytical Data & Interpretation

Correct assignment of the diastereomers is critical. Use the following NMR characteristics.

Table 1: NMR Distinction of Isomers
FeatureCis-Isomer (Axial -CH

OH / -O-)
Trans-Isomer (Equatorial -CH

OH / -O-)
C4-H Proton Equatorial Proton Axial Proton
Multiplicity Narrow multiplet (quintet-like)Wide multiplet (triplet of triplets)
Coupling (

)
Small

and

(< 5 Hz)
Large

(~11-12 Hz)
Signal Width (

)
Narrow (~10-12 Hz)Broad (~25-30 Hz)
C4 Carbon (

)
Upfield shift (Steric compression/

-effect)
Downfield shift
Stereochemical Outcomes Summary
ReactionDominant Attack TrajectoryMajor Product ConfigurationMechanistic Driver
Hydrogenation (

)
AxialTrans (Methyl equatorial)Torsional Strain / Stereoelectronic
Epoxidation (mCPBA) AxialEpoxide Oxygen AxialTransition State Staggering
Hydroboration (9-BBN) EquatorialCis (CH

OH Axial)
Steric Hindrance (Avoids axial H's)

References

  • Wittig Reaction Protocol: Fitjer, L., & Quabeck, U. (1985). "The Wittig Reaction Using Potassium-tert-butoxide in Tetrahydrofuran." Synthetic Communications, 15(10), 855-864.

  • Conformational Analysis: Winstein, S., & Holness, N. J. (1955). "Neighboring Carbon and Hydrogen. XIX. t-Butylcyclohexyl Derivatives. Quantitative Conformational Analysis." Journal of the American Chemical Society, 77(21), 5562–5578.

  • Stereoselectivity of Epoxidation: Ashby, E. C., & Boone, J. R. (1976). "Stereoselective Epoxidation of 4-tert-Butyl-methylenecyclohexane." Journal of Organic Chemistry, 41(17), 2890.

  • Hydroboration Selectivity: Brown, H. C., & Zweifel, G. (1961). "Hydroboration.[3][5][7] IX. The Hydroboration of Cyclic and Bicyclic Olefins." Journal of the American Chemical Society, 83(11), 2544–2551.

  • Cieplak Effect Discussion: Cieplak, A. S. (1981).[8] "Stereochemistry of Nucleophilic Addition to Cyclohexanone. The Importance of Torsional Strain." Journal of the American Chemical Society, 103(15), 4540–4552.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Column Chromatography Purification of 1-tert-butyl-4-methylenecyclohexane

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 1-tert-butyl-4-methylenecycl...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 1-tert-butyl-4-methylenecyclohexane via column chromatography. Our focus is to move beyond procedural lists, offering a troubleshooting framework grounded in the physicochemical principles of chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions encountered during the chromatographic purification of 1-tert-butyl-4-methylenecyclohexane, a nonpolar alkene often synthesized via the Wittig reaction.

Q1: I've just completed a Wittig reaction to synthesize 1-tert-butyl-4-methylenecyclohexane. What are the primary impurities I need to separate?

A1: The purification strategy is dictated by the impurities present. In a typical Wittig olefination using 4-tert-butylcyclohexanone, your crude product will likely contain three main contaminants:

  • Triphenylphosphine oxide (Ph₃P=O): This is the major byproduct of the Wittig reaction.[1][2] It is a highly polar, crystalline solid. Its high polarity makes it adhere strongly to silica gel, but its removal is often the main challenge.

  • Unreacted 4-tert-butylcyclohexanone: This is the starting ketone. It is significantly more polar than the desired alkene product due to its carbonyl group.

  • Isomeric Alkenes: Under certain conditions, particularly exposure to acid, the exocyclic double bond of 1-tert-butyl-4-methylenecyclohexane can migrate to the more thermodynamically stable endocyclic position, forming 1-tert-butyl-4-methylcyclohex-1-ene.

CompoundStructureMolar Mass ( g/mol )PolarityChromatographic Behavior on Silica Gel
1-tert-butyl-4-methylenecyclohexane (Product) C11H20152.28Very LowElutes quickly with nonpolar solvents (High R_f)
Triphenylphosphine oxide (Byproduct) C18H15PO278.28HighAdsorbs very strongly; may require a highly polar solvent to elute (Low R_f)
4-tert-butylcyclohexanone (Starting Material) C10H18O154.25ModerateAdsorbs more strongly than the product; elutes later (Intermediate R_f)
1-tert-butyl-4-methylcyclohex-1-ene (Isomer) C11H20152.28Very LowPolarity is very similar to the product, making separation extremely difficult.

Q2: How do I select the appropriate stationary phase? Silica gel or alumina?

A2: The choice of stationary phase is critical for a successful and clean separation.[3]

  • Silica Gel (SiO₂): This is the most common and generally recommended adsorbent for this separation.[3] Its slightly acidic nature can, however, pose a risk of isomerizing the desired exocyclic alkene to the endocyclic form.[4] If you observe product decomposition or isomerization, you may need to consider deactivating the silica or switching adsorbents.

  • Neutral Alumina (Al₂O₃): If your product is proving to be sensitive to the acidity of silica gel, neutral alumina is an excellent alternative.[3][5] It is less acidic and can prevent on-column reactions. Basic or acidic alumina are also available but are less commonly used for simple hydrocarbon separations.

Q3: What is the best approach for choosing a mobile phase (eluent)?

A3: Since 1-tert-butyl-4-methylenecyclohexane is a nonpolar hydrocarbon, you will use a nonpolar eluent. The key is to find a solvent system where the desired product has an R_f value of approximately 0.25-0.35 on a TLC plate, and there is a clear separation from all impurities.[6]

  • Start with Thin-Layer Chromatography (TLC): Before running a large column, always optimize your solvent system using TLC.[7] This will save significant time and resources.

  • Begin with a Nonpolar Solvent: Start with 100% hexane or petroleum ether.[8] In this system, your product should move off the baseline, while the more polar triphenylphosphine oxide and unreacted ketone should remain at or near the origin.

  • Gradually Increase Polarity (If Necessary): If the product's R_f is too low in pure hexane, you can increase the eluent's polarity by adding a small percentage of a slightly more polar solvent like ethyl acetate or dichloromethane.[8][9] However, for this specific compound, pure hexane is often sufficient.

Solvent System (v/v)Expected Outcome on TLC (Silica Gel)
100% Hexane Ideal Starting Point. The product should have a moderate R_f (0.3-0.5). Ketone and Ph₃P=O should have R_f ≈ 0.
2% Ethyl Acetate in Hexane Use if the product R_f is too low in pure hexane. This will increase the R_f of all compounds.
5% Ethyl Acetate in Hexane Likely too polar for the initial elution of the product, but may be used to flush the ketone off the column later.

Q4: My compound is not eluting from the column. What should I do?

A4: This indicates that the mobile phase is not polar enough to displace your compound from the stationary phase. While unlikely for a nonpolar alkene like 1-tert-butyl-4-methylenecyclohexane in hexane, if this occurs:

  • Verify Your Solvent: Double-check that you are using the intended nonpolar solvent.[4]

  • Gradual Polarity Increase: If the compound is truly retained, you can begin to slowly increase the polarity of the eluent. For example, switch from 100% hexane to a 99:1 hexane:ethyl acetate mixture. This is known as a gradient elution.[3] Be cautious, as a sudden large increase in polarity can cause all adsorbed compounds to elute at once, ruining the separation.[10]

Q5: My TLC analysis shows pure fractions, but the NMR spectrum of the combined product shows an impurity. What happened?

A5: This is a classic case of co-elution, where two compounds have very similar or identical R_f values in the chosen solvent system.

  • Problem: The most likely culprit is an isomeric byproduct, such as 1-tert-butyl-4-methylcyclohex-1-ene. Its polarity is nearly identical to your target compound, making separation by normal-phase chromatography very challenging.

  • Solution:

    • Optimize the Mobile Phase: Try a different nonpolar solvent system. Sometimes switching from a hexane/ethyl acetate system to a hexane/dichloromethane or hexane/toluene system can provide the slight change in selectivity needed to resolve the two spots.

    • Use a Longer Column: Increasing the length of the stationary phase can improve the resolution between closely eluting compounds.[11]

    • Consider Argentation Chromatography: For difficult-to-separate alkenes, silica gel impregnated with silver nitrate (AgNO₃) can be used. The silver ions interact differently with the π-electrons of various alkene isomers, often allowing for their separation.

Q6: I suspect my product is isomerizing on the silica gel column. How can I confirm this and prevent it?

A6: This is a valid concern due to the slight acidity of silica gel.[4]

  • Confirmation with 2D TLC: You can test for on-plate decomposition using a two-dimensional TLC analysis.[12]

    • Spot your crude mixture in one corner of a square TLC plate.

    • Develop the plate in your chosen eluent.

    • Rotate the plate 90 degrees and develop it again in the same eluent.

    • Interpretation: If your compounds are stable, they will all appear on the diagonal. If a spot appears off the diagonal, it indicates that the compound decomposed or isomerized during the chromatography.[12]

  • Prevention Strategies:

    • Deactivate the Silica: Before packing the column, slurry the silica gel in your eluent containing a small amount of a base, such as 0.5-1% triethylamine (Et₃N). This will neutralize the acidic sites.

    • Switch to Neutral Alumina: As mentioned in Q2, neutral alumina is a less reactive stationary phase for acid-sensitive compounds.[5]

    • Work Quickly: Minimize the time the compound spends on the column. Use flash chromatography (applying pressure) rather than gravity chromatography to speed up the elution.

Experimental Protocols & Workflows

Protocol 1: TLC for Solvent System Optimization
  • Plate Preparation: Obtain a silica gel TLC plate. With a pencil, gently draw a starting line (origin) about 1 cm from the bottom.[6]

  • Sample Spotting: Dissolve a small amount of your crude reaction mixture in a volatile solvent (e.g., dichloromethane). Using a capillary tube, spot the mixture onto the origin. Also spot standards of your starting material and (if available) the pure product.

  • Development: Place a small amount of your chosen eluent (e.g., 100% hexane) into a developing chamber with a lid. Place the TLC plate in the chamber, ensuring the solvent level is below the origin. Close the chamber.[6]

  • Analysis: Allow the solvent to travel up the plate until it is about 1 cm from the top. Remove the plate and immediately mark the solvent front with a pencil.

  • Visualization: Visualize the spots. Since these compounds are likely not UV-active, use an iodine chamber or a potassium permanganate (KMnO₄) stain. Alkenes will appear as yellow/brown spots with KMnO₄.

  • Optimization: Analyze the R_f values. Adjust the solvent polarity as described in Q3 until the desired product has an R_f of ~0.3 and is well-separated from impurities.[13]

Workflow Diagram: Purification of 1-tert-butyl-4-methylenecyclohexane

G cluster_prep Preparation cluster_chrom Column Chromatography cluster_analysis Analysis & Isolation crude Crude Wittig Reaction Mixture tlc Optimize Eluent via TLC (Target Rf ≈ 0.3) crude->tlc Test small aliquot pack Pack Column (Silica Gel or Neutral Alumina) tlc->pack Optimized eluent load Load Sample (Dry or Wet Loading) pack->load elute Elute with Optimized Solvent (e.g., 100% Hexane) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evap Evaporate Solvent (Rotary Evaporator) combine->evap pure_prod Pure Product evap->pure_prod

Caption: Workflow for chromatographic purification.

Troubleshooting Decision Tree

G start Poor Separation Observed q1 Are spots streaking or tailing? start->q1 q2 Are spots overlapping (co-eluting)? q1->q2 No ans1_yes Possible Causes: - Column Overloaded - Sample Poorly Soluble - Channeling in Column q1->ans1_yes Yes q3 Is product decomposing on column? q2->q3 No ans2_yes Cause: - Eluent polarity is too high q2->ans2_yes Yes ans3_yes Cause: - Acid-catalyzed isomerization on silica gel q3->ans3_yes Yes (Check with 2D TLC) end Consult further resources q3->end No sol1 Solutions: - Reduce sample load - Use dry loading method - Repack column carefully ans1_yes->sol1 sol2 Solutions: - Decrease eluent polarity (e.g., switch from 2% EtOAc/Hex to 1%) - Try a different solvent system (e.g., Hexane/DCM) - Use a longer column ans2_yes->sol2 sol3 Solutions: - Deactivate silica with Et3N - Switch to Neutral Alumina - Run column faster (flash) ans3_yes->sol3

Caption: Decision tree for troubleshooting poor separation.

References

  • CHAPTER 22: The Wittig Reaction - Books. (2022, May 20). Greener Organic Transformations, The Royal Society of Chemistry, 178-182.
  • Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc. Retrieved February 21, 2026, from [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 21, 2026, from [Link]

  • Wittig Reaction. (2024, April 6). Chem-Station Int. Ed. Retrieved February 21, 2026, from [Link]

  • Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Chemistry. Retrieved February 21, 2026, from [Link]

  • The Wittig Reaction. (2014, March 13). UC Berkeley, College of Chemistry. Retrieved February 21, 2026, from [Link]

  • Column chromatography. (n.d.). Columbia University. Retrieved February 21, 2026, from [Link]

  • Column chromatography. (n.d.). University of Victoria. Retrieved February 21, 2026, from [Link]

  • Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? (2022, September 6). Reddit. Retrieved February 21, 2026, from [Link]

  • Column chromatography. (n.d.). University of Victoria. Retrieved February 21, 2026, from [Link]

  • How to run column chrom
  • Synthesis of 4-tert-butyl-1-methylenecyclohexane. (n.d.). PrepChem.com. Retrieved February 21, 2026, from [Link]

  • Thin Layer Chromatography (TLC). (n.d.). University of Colorado Boulder, Organic Chemistry. Retrieved February 21, 2026, from [Link]

  • Tips & Tricks: TLC Tips. (n.d.). University of Rochester, Chemistry. Retrieved February 21, 2026, from [Link]

  • Complete Guide to Thin Layer Chromatography Sample Preparation. (n.d.). Organomation. Retrieved February 21, 2026, from [Link]

  • Flash Column Chrom
  • Column Chromatography. (n.d.). Magritek. Retrieved February 21, 2026, from [Link]

Sources

Optimization

challenges in the characterization of 1-tert-butyl-4-methylenecyclohexane

Welcome to the Cyclo-Aliphatic Characterization Support Center . Subject: 1-tert-butyl-4-methylenecyclohexane (CAS: 13294-73-0) Ticket Type: Technical Guide & Troubleshooting Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Cyclo-Aliphatic Characterization Support Center .

Subject: 1-tert-butyl-4-methylenecyclohexane (CAS: 13294-73-0) Ticket Type: Technical Guide & Troubleshooting Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Locked" Challenge

Characterizing 1-tert-butyl-4-methylenecyclohexane presents a unique duality in organic analysis. You are dealing with a molecule that is structurally rigid (due to the tert-butyl group) yet chemically chemically sensitive (due to the exocyclic double bond).

Most researchers encounter issues in two specific areas:

  • NMR Misinterpretation: Expecting a simplified cyclohexane spectrum and receiving a complex splitting pattern due to the lack of ring flipping.

  • Thermodynamic Instability: The "invisible" migration of the double bond into the ring (isomerization) during purification or GC analysis.

This guide provides the protocols to validate your structure and troubleshoot these specific anomalies.

Module 1: NMR Anomalies & The "Frozen" Spectrum

User Report: "My 1H NMR shows complex multiplets in the aliphatic region (1.0–2.5 ppm) rather than broad signals. Is my sample impure?"

Diagnosis: Likely False Negative for Impurity . You are observing the effects of Conformational Locking . The bulky tert-butyl group at C1 forces the cyclohexane ring into a rigid chair conformation with the tert-butyl group in the equatorial position to minimize 1,3-diaxial interactions.

Unlike unsubstituted cyclohexane, which flips rapidly at room temperature (averaging axial/equatorial signals), this molecule is "frozen." Consequently, protons on the same carbon (geminal) are magnetically non-equivalent (axial vs. equatorial).

Spectroscopic Validation Table (1H NMR in CDCl₃)
Proton TypeApprox. Shift (δ ppm)MultiplicityDiagnostic Note
Exocyclic Vinyl (=CH₂)4.55 – 4.65 Singlet (or tight multiplet)Key Identifier. If this shifts to >5.0, you have the endocyclic isomer.
Ring Axial (H_ax)0.9 – 1.2Broad Triplet / MultipletShielded by ring current anisotropy.
Ring Equatorial (H_eq)1.8 – 2.4Broad Doublet / MultipletDeshielded. Distinct from axial counterparts.[1]
tert-Butyl (-C(CH₃)₃)0.85 – 0.90 Strong SingletIntegration reference (9H).
Workflow: Validating the "Locked" Structure

NMR_Validation start Start: 1H NMR Spectrum check_vinyl Check 4.5 - 4.7 ppm start->check_vinyl decision_vinyl Signal Present? check_vinyl->decision_vinyl check_tbu Check 0.8 - 0.9 ppm (Integral = 9H) decision_vinyl->check_tbu Yes (Singlet) fail_iso FAIL: Isomerization Detected (Endocyclic Alkene) decision_vinyl->fail_iso No (Signal at 5.3 ppm) check_aliphatic Analyze 1.0 - 2.5 ppm check_tbu->check_aliphatic complex_split Complex Splitting? (Distinct Ax/Eq) check_aliphatic->complex_split pass PASS: Target Structure Confirmed complex_split->pass Yes (Locked Chair) fail_flip FAIL: Check Temperature/Solvent complex_split->fail_flip No (Broad/Avg)

Figure 1: Logic flow for distinguishing the target molecule from isomers and confirming conformational rigidity.

Module 2: Purity & Isomerization (The "Ghost" Peak)

User Report: "My GC trace shows a single peak, but IR/NMR suggests an impurity. Alternatively, my product purity drops after distillation."

Diagnosis: Acid-Catalyzed Isomerization. The exocyclic double bond is thermodynamically less stable than the endocyclic isomer (1-tert-butyl-4-methylcyclohex-1-ene) due to hyperconjugation (Zaitsev's rule). Trace acids from silica gel, CDCl₃ (which can form HCl over time), or unneutralized synthesis byproducts will catalyze this migration.

Thermodynamic Driver:

  • Target (Exocyclic): Disubstituted alkene.

  • Impurity (Endocyclic): Trisubstituted alkene (More Stable).

Troubleshooting Protocol: Neutralization & Detection
  • The "CDCl₃ Test":

    • Issue: CDCl₃ is often acidic.

    • Fix: Pass your NMR solvent through a small plug of basic alumina or store it over K₂CO₃ before dissolving your sample. If the vinyl peak at 4.6 ppm diminishes over 1 hour while a new peak at ~5.3 ppm grows, your solvent is destroying your sample.

  • GC/MS Thermal Isomerization:

    • Issue: High injector port temperatures (>250°C) can induce isomerization inside the instrument.

    • Fix: Lower the inlet temperature to 150–180°C. If the "impurity" ratio changes with inlet temperature, it is an artifact of the method, not the sample.

Isomerization Pathway Diagram

Isomerization reactant Exocyclic Target (Less Stable) carbocation Tertiary Carbocation Intermediate reactant->carbocation Protonation acid H+ Catalyst (Silica/CDCl3) acid->carbocation product Endocyclic Isomer (More Stable) carbocation->product Hydride Shift/Elimination

Figure 2: The acid-catalyzed pathway converting the target exocyclic alkene to the thermodynamic endocyclic isomer.

Module 3: Synthesis Cleanup (Wittig Reaction)

User Report: "I cannot get rid of the white solid in my product, and it clogs my GC syringe."

Diagnosis: Triphenylphosphine Oxide (Ph₃PO) Contamination. The standard synthesis (Wittig reaction of 4-tert-butylcyclohexanone) generates stoichiometric amounts of Ph₃PO. This byproduct is notoriously difficult to remove because it has significant solubility in organic solvents.

Purification Protocol

Do not rely solely on column chromatography, as the exocyclic alkene can isomerize on acidic silica.

  • Precipitation (The Hexane Crash):

    • Concentrate the crude reaction mixture.

    • Triturate vigorously with cold pentane or hexane (the product is soluble; Ph₃PO is not).

    • Filter the white solid.[2] Repeat 3 times.

  • The "Buffered" Column:

    • If chromatography is necessary, use neutral alumina instead of silica gel.

    • If using silica, pre-treat the column with 1% Triethylamine (Et₃N) in hexane to neutralize acidic sites.

    • Why? This prevents the acid-catalyzed isomerization described in Module 2.

  • Distillation:

    • Boiling Point: ~99–101°C at 740 mmHg [1].[2]

    • Ensure the receiving flask is buffered with a trace of solid K₂CO₃ to prevent storage degradation.

References

  • Organic Syntheses. "Methylenecyclohexane." Org.[1][2][3][4] Synth.1960 , 40, 66. (Standard procedure for exocyclic methylene synthesis via Wittig).

  • NIST Chemistry WebBook. "Trans-1-tert-butyl-4-methylcyclohexane."[5] (Used for thermodynamic data comparison).

  • Eliel, E. L.; Wilen, S. H. Stereochemistry of Organic Compounds; Wiley-Interscience: New York, 1994. (Foundational text on conformational locking and the "t-butyl lock").

  • PubChem. "1-tert-Butyl-4-methylenecyclohexane."[6] (Compound Summary).

Sources

Troubleshooting

Technical Support Center: 1-tert-butyl-4-methylenecyclohexane Stability &amp; Handling

The following Technical Support Guide is designed for researchers and process chemists working with 1-tert-butyl-4-methylenecyclohexane . This molecule presents a classic challenge in organic synthesis: preserving a kine...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with 1-tert-butyl-4-methylenecyclohexane . This molecule presents a classic challenge in organic synthesis: preserving a kinetically formed exocyclic double bond against thermodynamic relaxation into the ring.

[1]

Topic: Prevention of Exocyclic-to-Endocyclic Isomerization Product Code: 1-tBu-4-Me-CH (Internal Designation) Support Level: Tier 3 (Senior Scientist / Process Development)[1]

Core Technical Overview

The Problem: 1-tert-butyl-4-methylenecyclohexane contains an exocyclic double bond . While the tert-butyl group at C1 locks the ring into a rigid chair conformation (preventing ring inversion), it does not protect the exocyclic double bond at C4 from isomerization.

Thermodynamically, the endocyclic isomer (1-tert-butyl-4-methylcyclohex-1-ene) is significantly more stable (approx. 2–4 kcal/mol) because it possesses a trisubstituted double bond, whereas the desired exocyclic product is only disubstituted.[1] Consequently, any trace of acid (Brønsted or Lewis) or thermal stress will catalyze the migration of the double bond into the ring.

The Isomerization Pathway: The reaction is driven by the formation of a tertiary carbocation at C4.

  • Protonation:

    
     attacks the exocyclic methylene (
    
    
    
    ).
  • Carbocation Formation: A stable tertiary carbocation forms at C4.

  • Elimination: A proton is removed from the adjacent C3 (or C5) position, forming the internal double bond.

Troubleshooting Guide (Q&A Format)

Module A: Synthesis & Reaction Workup

Q: I am synthesizing 1-tert-butyl-4-methylenecyclohexane via a Wittig reaction. The crude NMR shows ~10% isomerized product. What went wrong? A: The isomerization likely occurred during the quench or the aqueous workup.

  • Cause: Wittig reactions generate phosphine oxide and betaine intermediates. If the quench is too acidic (e.g., using dilute HCl to neutralize excess base), you will immediately trigger isomerization.

  • Solution: Quench with Saturated Ammonium Chloride (sat. NH₄Cl) or simply water. Ensure the pH of the aqueous layer never drops below 7.

  • Pro-Tip: If using n-BuLi as the base, the lithium salts can sometimes act as weak Lewis acids. A wash with a dilute EDTA solution (pH 8) can sequester lithium ions before purification.

Q: Can I use the Peterson Olefination instead of Wittig to avoid phosphorus byproducts? A: Yes, but be cautious with the elimination step.

  • Risk: The Peterson elimination can be acidic (using

    
    ) or basic (using 
    
    
    
    ). You must use the Basic Peterson Elimination (KH or t-BuOK in THF). Acidic elimination will yield the endocyclic isomer exclusively.
Module B: Purification (The Critical Step)

Q: My crude material was pure, but after flash chromatography on silica gel, it is 50% isomerized. Is my silica defective? A: Standard silica gel is slightly acidic (pH 6.0–6.5) due to surface silanol groups (


).[1] This is sufficient to catalyze the isomerization of sensitive exocyclic alkenes.
  • Immediate Fix: You must neutralize your stationary phase.

    • Option 1 (Recommended): Use Basic Alumina (Activity Grade II or III) instead of silica. Alumina is non-acidic and separates non-polar alkenes effectively.

    • Option 2 (Silica Modification): Pre-treat your silica gel column. Slurry the silica in your eluent (e.g., Hexanes) containing 1–2% Triethylamine (Et₃N) . Flush the column with this buffer before loading your sample. Maintain 0.5% Et₃N in the mobile phase during elution.

Q: Can I distill the product to purify it? A: Only under specific conditions.

  • Risk: Thermal rearrangement.

  • Protocol: Distill under high vacuum (< 5 mmHg) to keep the bath temperature below 60°C.

  • Additive: Add a solid base to the distillation pot (e.g., anhydrous

    
     or 
    
    
    
    ) to neutralize any acid traces that might form or concentrate during heating.
Module C: Storage & Analysis

Q: I stored the pure compound in CDCl₃ for NMR analysis, and it isomerized overnight. Why? A: Chloroform (


) naturally decomposes to form traces of Hydrochloric Acid (

) and Phosgene upon exposure to light and air.
  • Fix: Filter your

    
     through a small plug of basic alumina immediately before use, or store the solvent over silver foil/molecular sieves.
    
  • Alternative: Use

    
     (Benzene-d6) or 
    
    
    
    (neutralized) for analysis.[1] Benzene is excellent for separating the alkene protons.

Q: How do I visually distinguish the desired product from the isomer by NMR? A:

  • 1-tert-butyl-4-methylenecyclohexane (Desired): Look for the exocyclic methylene protons.[1] They appear as a distinct pair of broad singlets (or a doublet of doublets) around 4.55 – 4.65 ppm .

  • Isomer (Endocyclic): Look for the single vinylic proton (trisubstituted double bond). It typically appears downfield around 5.30 – 5.40 ppm . Also, the methyl group will shift from a doublet (if secondary) to a broad singlet (allylic methyl) around 1.65 ppm .

Experimental Protocols & Data

Table 1: Comparative NMR Data (in )
Feature1-tert-butyl-4-methylenecyclohexane (Target)1-tert-butyl-4-methylcyclohex-1-ene (Impurity)
Alkene Protons 4.58 ppm (2H, br s) (Exocyclic)5.38 ppm (1H, br s) (Endocyclic)
Methyl Group N/A (Part of =CH2)1.65 ppm (3H, s) (Allylic CH3)
t-Butyl Group 0.86 ppm (9H, s)0.88 ppm (9H, s)
Stability Kinetic Product (Acid Sensitive)Thermodynamic Product (Stable)
Protocol: Neutralized Flash Chromatography

Use this workflow to purify 1.0 g of crude material.

  • Preparation: Dissolve crude alkene in minimal Hexanes (containing 1% Et₃N).

  • Column Packing: Slurry 30 g of Silica Gel (230–400 mesh) in Hexanes + 2% Et₃N. Pour into column and flush with 2 column volumes of the same solvent.

  • Elution: Run the column using Hexanes (or 98:2 Hexanes:EtOAc) containing 0.5% Et₃N .

  • Collection: Collect fractions in tubes containing a grain of

    
     (optional, for extreme sensitivity).
    
  • Concentration: Evaporate solvent on a rotary evaporator at < 30°C . Do not heat to dryness for extended periods.

Visualizations (Mechanisms & Workflows)

Diagram 1: Acid-Catalyzed Isomerization Pathway

This diagram illustrates the "forbidden" path that leads to the thermodynamic sink.

Isomerization Start 1-tert-butyl-4- methylenecyclohexane (Exocyclic / Kinetic) Carbocation Tertiary Carbocation (Intermediate at C4) Start->Carbocation Protonation of =CH2 H_plus + H+ (Acid Trace) H_plus->Start End_Product 1-tert-butyl-4- methylcyclohex-1-ene (Endocyclic / Stable) Carbocation->End_Product Elimination (-H+) Thermodynamic Drive

Caption: Acid-catalyzed migration of the double bond via a tertiary carbocation intermediate.

Diagram 2: The "Safe" Purification Workflow

Follow this logic gate to ensure product integrity.

Purification Input Crude Reaction Mixture Decision Choose Stationary Phase Input->Decision Path_A Basic Alumina (Grade II/III) Decision->Path_A Preferred Path_B Silica Gel Decision->Path_B High Risk Elution Elute with Hexanes (+ 0.5% Et3N) Path_A->Elution Treatment Pre-treat with 2% Triethylamine Path_B->Treatment Mandatory Treatment->Elution Result Pure Exocyclic Alkene (No Isomerization) Elution->Result

Caption: Decision tree for purification. Neutralizing the stationary phase is non-negotiable.

References

  • Wittig, G.; Schoellkopf, U. "Methylenecyclohexane."[2] Organic Syntheses, Coll.[2] Vol. 5, p. 755 (1973).

    • Context: Foundational protocol for Wittig methylenation, highlighting the need for base handling.
  • Allinger, N. L.; et al. "Conformational Analysis. LXIV. The Structures and Energies of the Methylcyclohexenes." Journal of the American Chemical Society, 93, 1637 (1971).

    • Context: Establishes the thermodynamic stability of endocyclic vs. exocyclic double bonds in cyclohexane systems.
  • Pavia, D. L.; Lampman, G. M.; Kriz, G. S.Introduction to Spectroscopy. Cengage Learning. Context: Standard reference for NMR shifts of exocyclic (4.6 ppm) vs endocyclic (5.4 ppm) alkene protons.
  • Reich, H. J. "Burdensome Substituents: The t-Butyl Group."[1] University of Wisconsin-Madison Chemistry Database.

    • Context: Detailed data on the conformational locking effect of the tert-butyl group.[3]

Disclaimer: This guide provides technical advice based on standard chemical principles. Always consult your institution's safety protocols when handling pyrophoric bases (n-BuLi) or pressurized silica columns.

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 1-tert-Butyl-4-methylenecyclohexane

Introduction Welcome to the Technical Support Center. This guide addresses the specific challenges encountered when scaling up the synthesis of 1-tert-butyl-4-methylenecyclohexane via the Wittig reaction.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the specific challenges encountered when scaling up the synthesis of 1-tert-butyl-4-methylenecyclohexane via the Wittig reaction. While the conversion of 4-tert-butylcyclohexanone to its exocyclic methylene derivative is a standard textbook transformation, scaling this to multi-gram or kilogram quantities introduces thermodynamic and purification bottlenecks that do not exist on the milligram scale.

The primary challenges you will face are:

  • Rheology: Managing the thick slurry of the phosphonium salt.

  • Thermodynamics: Controlling the significant exotherm during ylide formation.

  • Purification: Removing stoichiometric quantities of triphenylphosphine oxide (TPPO) without relying on column chromatography.

Module 1: Reaction Setup & Reagent Handling

Q: Which base should I use for scale-up: n-BuLi, NaH, or KOtBu?

Recommendation: Potassium tert-butoxide (KOtBu) .

  • Why? While n-BuLi is common in academic papers, it is pyrophoric and requires strict cryogenic conditions (–78 °C), which are expensive and difficult to maintain at scale. NaH presents hydrogen evolution hazards and "hot spots" in the reactor.

  • The Solution: KOtBu is a free-flowing solid (or available as a solution in THF) that generates the ylide effectively at 0 °C to room temperature. It offers a superior safety profile for scale-up while maintaining sufficient basicity (pKa ~17) to deprotonate the methyltriphenylphosphonium salt.

Q: The reaction mixture has turned into a solid block. How do I maintain stirring?

Issue: The "Wittig Slurry" problem. The phosphonium salt is insoluble in THF, and the ylide formation creates a thick suspension. Troubleshooting:

  • Solvent Volume: Do not run this reaction too concentrated. Use at least 10–15 volumes (mL/g) of dry THF relative to the phosphonium salt.

  • Mechanical Stirring: Magnetic stirring will fail. You must use an overhead mechanical stirrer with a high-torque motor and a pitched-blade impeller to ensure adequate mass transfer.

  • Order of Addition: Add the base (KOtBu) to the phosphonium salt slurry. This often results in a temporary thinning of the mixture as the ylide (which is slightly more soluble/dispersible) forms.

Module 2: Process Control & Thermodynamics

Q: The internal temperature spikes when I add the ketone. Is this dangerous?

Analysis: Yes. The Wittig reaction is exothermic. A rapid temperature rise can lead to solvent boiling or decomposition of the ylide. Protocol:

  • Ylide Formation: Cool the phosphonium salt/THF slurry to 0 °C before adding KOtBu. Add KOtBu in portions, monitoring the exotherm.

  • Ketone Addition: Once the ylide is formed (indicated by a bright yellow/orange color), cool the mixture to –10 °C or 0 °C.

  • Dosing: Add the 4-tert-butylcyclohexanone (dissolved in minimal THF) dropwise over 30–60 minutes. Ensure the internal temperature does not exceed 10 °C during addition.

Q: How do I know when the reaction is complete?

Method: Thin Layer Chromatography (TLC) or GC-MS.

  • TLC: Monitor the disappearance of the starting ketone. The product (alkene) will be non-polar (high Rf in hexanes), while the ketone is more polar.

  • Visual Cue: The bright yellow color of the ylide usually fades to a paler suspension as the reaction proceeds and the betaine/oxaphosphetane intermediates collapse to the alkene and TPPO.

Module 3: Work-up & Purification (The TPPO Nightmare)

Q: I have 500g of crude material. How do I remove Triphenylphosphine Oxide (TPPO) without a giant column?

Field-Proven Insight: Use the ZnCl₂ Complexation Method . TPPO forms a crystalline complex with Zinc Chloride (ZnCl₂) that is insoluble in ethanol/ether mixtures. This allows you to filter off the TPPO.[1]

Step-by-Step Protocol:

  • Concentrate: Remove the THF from your reaction mixture under reduced pressure.

  • Solvent Switch: Redissolve the crude residue in Ethanol (approx. 5 volumes).

  • Complexation: Add a solution of ZnCl₂ (approx. 2 equivalents relative to TPPO) in ethanol.

  • Precipitation: Stir for 1–2 hours at room temperature. A thick white precipitate (TPPO·ZnCl₂ complex) will form.[1]

  • Filtration: Filter the solid through a sintered glass funnel or Celite pad. Wash the cake with a small amount of cold ethanol.

  • Extraction: Concentrate the filtrate (which contains your product) and partition between water and pentane/hexane to remove residual zinc salts.

Q: Can I just distill the product?

Answer: Yes, but with caution.

  • Boiling Point: 1-tert-butyl-4-methylenecyclohexane has a high boiling point (estimated >180 °C at atm).

  • Risk: High temperatures can cause isomerization of the exocyclic double bond to the more thermodynamically stable endocyclic position (1-tert-butyl-4-methylcyclohexene).

  • Requirement: Use Vacuum Distillation .

    • Pressure: < 10 mmHg.

    • Bath Temp: Keep as low as possible.

    • Fore-run: Discard the first fraction (residual solvents).

Module 4: Quality Control & Characterization

Q: How do I check for isomerization?

Technique: 1H NMR Spectroscopy.

  • Target Product (Exocyclic): Look for the signal of the two vinyl protons (=CH₂). They typically appear as a singlet or narrow multiplet around 4.5–4.6 ppm .

  • Impurity (Endocyclic): If isomerization occurred, you will see a vinyl proton signal inside the ring (trisubstituted alkene) around 5.3–5.4 ppm and a methyl group doublet/singlet around 1.6 ppm.

Q: Why is the yield lower than expected?

Troubleshooting Matrix:

ObservationProbable CauseCorrective Action
Low Conversion Moisture in solvent/reagents.Dry THF over sieves; use fresh KOtBu.
Isomerized Product Acidic workup or excessive heat.Avoid HCl washes; use vacuum distillation.
Sticky Solid Residue Incomplete TPPO removal.Repeat ZnCl₂ precipitation or triturated with cold pentane.

Visualizations

Workflow Diagram: Large-Scale Wittig Protocol

WittigWorkflow Start Start: Reagent Prep Slurry 1. Slurry Formation (MePPh3Br + THF) Start->Slurry Ylide 2. Ylide Generation (Add KOtBu at 0°C) Color: Yellow/Orange Slurry->Ylide  Exotherm Control   Addition 3. Ketone Addition (Dropwise, T < 10°C) Ylide->Addition Reaction 4. Reaction Aging (Stir 2-4h at RT) Addition->Reaction Quench 5. Quench (Sat. NH4Cl or Water) Reaction->Quench Workup 6. Workup & Solvent Swap (To Ethanol) Quench->Workup TPPO_Removal 7. TPPO Removal (ZnCl2 Precipitation) Workup->TPPO_Removal Distillation 8. Vacuum Distillation (Isolate Product) TPPO_Removal->Distillation

Caption: Step-by-step workflow for the scale-up synthesis, highlighting critical control points.

Decision Tree: TPPO Removal Strategy

TPPORemoval Start Crude Reaction Mixture ScaleCheck Scale > 10g? Start->ScaleCheck SmallScale Column Chromatography (SiO2, Hexane/EtOAc) ScaleCheck->SmallScale No LargeScale Non-Chromatographic Method ScaleCheck->LargeScale Yes MethodChoice Choose Method LargeScale->MethodChoice ZnCl2 ZnCl2 Precipitation (Best for >100g) MethodChoice->ZnCl2 High Purity Req. Trituration Pentane Trituration (Good for 10-50g) MethodChoice->Trituration Quick Pass

Caption: Decision logic for selecting the appropriate TPPO removal method based on reaction scale.

References

  • Wittig Reaction Mechanism & Scope: Maercker, A. "The Wittig Reaction." Organic Reactions, 1965 , 14, 270. (General Reference Context).

  • TPPO Removal via ZnCl₂: Batesky, D. C.; Goldfogel, M. J.; Weix, D. J. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." J. Org.[2] Chem.2017 , 82(19), 9931–9936.

  • Physical Properties (Methylenecyclohexane): NIST Chemistry WebBook, SRD 69.[3] "Methylenecyclohexane."[4][5]

  • Scale-Up Safety Guidelines: "Scale-Up Reaction Safety." University of Illinois Division of Research Safety.

  • Isomerization Risks: "Stability of Exocyclic Double Bonds." Master Organic Chemistry.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 1-tert-butyl-4-methylenecyclohexane vs. 4-tert-butylcyclohexene

Executive Summary & Core Distinction This guide analyzes the divergent reactivity profiles of two isomeric alkene substrates: 1-tert-butyl-4-methylenecyclohexane (Exo-Alkene) and 4-tert-butylcyclohexene (Endo-Alkene) . W...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Distinction

This guide analyzes the divergent reactivity profiles of two isomeric alkene substrates: 1-tert-butyl-4-methylenecyclohexane (Exo-Alkene) and 4-tert-butylcyclohexene (Endo-Alkene) . While both molecules utilize a tert-butyl group as a conformational anchor (locking the ring geometry), their reactivity is governed by fundamentally different stereoelectronic principles.

  • The Exo-Alkene (Methylenecyclohexane): Reactivity is dominated by torsional strain in the transition state. Small electrophiles preferentially attack from the axial trajectory, despite it appearing more sterically crowded, to avoid eclipsing interactions.

  • The Endo-Alkene (Cyclohexene): Reactivity is governed by allylic strain (A1,3) and the half-chair conformation. Stereoselectivity typically favors anti-attack relative to pseudo-axial allylic substituents.

Structural & Conformational Analysis

Understanding the ground-state conformation is prerequisite to predicting reactivity. The bulky tert-butyl group (A-value ~4.9 kcal/mol) locks both systems, preventing ring flipping under standard conditions.

Conformational Landscapes
  • 1-tert-butyl-4-methylenecyclohexane: Adopts a Chair conformation.[1] The tert-butyl group is equatorial.[1][2][3] The exocyclic double bond creates a planar region at C4, removing the 1,3-diaxial interaction at that position but introducing torsional strain considerations for incoming reagents.

  • 4-tert-butylcyclohexene: Adopts a Half-Chair conformation. The tert-butyl group is pseudo-equatorial.[1] The C1=C2 double bond forces atoms C6, C1, C2, and C3 into a coplanar arrangement, significantly altering the steric environment compared to a chair.

Conformation Exo 1-tert-butyl-4-methylenecyclohexane (Exocyclic) Chair Locked Chair (t-Bu Equatorial) Exo->Chair Endo 4-tert-butylcyclohexene (Endocyclic) HalfChair Locked Half-Chair (t-Bu Pseudo-Equatorial) Endo->HalfChair Torsional Control: Torsional Strain (Axial Attack Preferred) Chair->Torsional Small Electrophiles Steric Control: Steric/Allylic Strain (Anti-Pseudo-Axial Attack) HalfChair->Steric General Reactivity

Figure 1: Conformational control mechanisms for Exo vs. Endo substrates.

Comparative Reactivity: Electrophilic Addition

Epoxidation (mCPBA)

Epoxidation serves as the standard probe for stereoselectivity in cyclic alkenes.

  • Exo-Alkene Response:

    • Major Pathway: Axial Attack . The peracid approaches from the face parallel to the axial hydrogens at C3/C5.

    • Mechanistic Driver: Although the equatorial approach appears less hindered, it suffers from torsional strain (eclipsing) between the incoming oxygen and the equatorial C-H bonds at C3/C5. The axial transition state is staggered, lowering the activation energy (

      
      ).
      
    • Product: cis-1-tert-butyl-4-(oxiranyl)cyclohexane (Oxygen is axial).

  • Endo-Alkene Response:

    • Major Pathway: Anti-Pseudo-Axial . The reagent attacks the half-chair from the face opposite to the pseudo-axial allylic hydrogen.

    • Mechanistic Driver: Minimization of A(1,3) strain.

    • Product: Mixture of trans and cis epoxides, typically favoring the isomer trans to the remote tert-butyl group, though selectivity is lower than in the exocyclic case.

Hydroboration-Oxidation

This reaction assesses sensitivity to steric bulk (Boron atom) versus electronic control.

Feature1-tert-butyl-4-methylenecyclohexane4-tert-butylcyclohexene
Reagent BH3·THF or 9-BBNBH3·THF
Regioselectivity Primary Alcohol (Hydroxymethyl group)Secondary Alcohol (4-t-butylcyclohexanol)
Stereoselectivity Axial Attack (Major). Boron adds from the axial face.[2]Syn-Addition . Directed by half-chair sterics.
Major Product cis-1-tert-butyl-4-(hydroxymethyl)cyclohexanetrans-4-tert-butylcyclohexanol (via equatorial B-H addition)
Key Insight Small boranes follow torsional control (axial). Bulky boranes (9-BBN) may shift preference to equatorial attack due to 1,3-diaxial repulsion.High regioselectivity; OH ends up at the less hindered positions (C1/C2 are equivalent unless substituted).
Simmons-Smith Cyclopropanation

Unlike epoxidation, the Simmons-Smith reagent (iodomethylzinc iodide) is bulky and sensitive to steric shielding.

  • Exo-Alkene: The axial hydrogens at C3/C5 effectively shield the axial face from the large organozinc complex. Consequently, Equatorial Attack becomes competitive or dominant, reversing the selectivity seen with small epoxidizing agents.

  • Endo-Alkene: Cyclopropanation occurs on the face trans to the pseudo-axial substituents, preserving the half-chair geometry.

Experimental Protocols

Protocol A: Epoxidation of 1-tert-butyl-4-methylenecyclohexane

Objective: Synthesis of the spiro-epoxide with kinetic stereocontrol.

  • Preparation: In a flame-dried flask under

    
    , dissolve 1-tert-butyl-4-methylenecyclohexane  (1.0 equiv, 5 mmol) in anhydrous 
    
    
    
    (25 mL).
  • Cooling: Cool the solution to 0 °C using an ice bath. Note: Lower temperatures (-78 °C) increase axial selectivity by maximizing the differences in

    
    .
    
  • Addition: Add m-CPBA (1.2 equiv, 70-75% wt) portion-wise over 10 minutes.

  • Monitoring: Stir at 0 °C for 2 hours. Monitor via TLC (Hexanes/EtOAc 9:1) or GC-MS. The exocyclic alkene is highly reactive and conversion should be rapid.

  • Workup:

    • Quench with saturated aqueous

      
       (destroy excess peroxide).
      
    • Wash with saturated

      
       (remove m-chlorobenzoic acid) until evolution of 
      
      
      
      ceases.
    • Extract with

      
       (3 x 15 mL), dry over 
      
      
      
      , and concentrate.
  • Analysis: Determine the cis/trans epoxide ratio via

    
     NMR. The methylene protons of the epoxide ring will show distinct chemical shifts depending on axial/equatorial orientation.
    
Protocol B: Hydroboration of 4-tert-butylcyclohexene

Objective: Stereoselective synthesis of 4-tert-butylcyclohexanol isomers.

  • Setup: Charge a dry flask with 4-tert-butylcyclohexene (1.0 equiv) in dry THF.

  • Hydroboration: Add

    
      (1.0 M, 0.5 equiv) dropwise at 0 °C.
    
    • Critical Step: Stir at room temperature for 1 hour. The solution should remain clear.

  • Oxidation:

    • Cool to 0 °C.

    • Add 3M NaOH (1.2 equiv) slowly.

    • Add 30%

      
        (1.2 equiv) dropwise. Caution: Exothermic.
      
  • Heating: Warm to 50 °C for 1 hour to ensure complete oxidation of the organoborane.

  • Isolation: Extract with diethyl ether. The major product is typically trans-4-tert-butylcyclohexanol (equatorial OH), formed via syn-addition of H-B followed by retention of configuration during oxidation.

Visualizing the Reaction Pathways

The following diagram illustrates the divergent pathways for the Exocyclic substrate, highlighting the "Reagent Size" effect.

ReactionPathways Substrate 1-tert-butyl-4- methylenecyclohexane SmallE Small Electrophile (mCPBA, O3, BH3) Substrate->SmallE LargeE Bulky Electrophile (Simmons-Smith, 9-BBN) Substrate->LargeE TS_Axial Transition State: Axial Attack (Torsional Control) SmallE->TS_Axial Avoids Eclipsing TS_Eq Transition State: Equatorial Attack (Steric Control) LargeE->TS_Eq Avoids Axial H's Prod_Axial Product: Axial Oxygen/Boron (Kinetic Product) TS_Axial->Prod_Axial Prod_Eq Product: Equatorial Cyclopropane (Steric Product) TS_Eq->Prod_Eq

Figure 2: Divergent stereochemical outcomes based on reagent size for exocyclic alkenes.

Summary Comparison Table

Parameter1-tert-butyl-4-methylenecyclohexane4-tert-butylcyclohexene
Double Bond Type Exocyclic (C=CH2)Endocyclic (C=C)
Ring Conformation Chair (Rigid)Half-Chair (Rigid)
Dominant Strain Torsional (Eclipsing)Allylic (A1,3)
mCPBA Attack Axial (Major)Anti-Pseudo-Axial (Mixed)
Hydroboration Product Primary Alcohol (Hydroxymethyl)Secondary Alcohol
Reactivity (Rates) Generally Higher (Strain relief upon sp2->sp3)Moderate

References

  • Stereochemistry of Hydroboration of Methylenecyclohexanes. Source: Journal of the American Chemical Society.[4][5][6] Context: Establishes the preference for axial attack by small boranes in exocyclic systems. URL:[Link]

  • Conformational Analysis of Cyclohexanes. Source: Chemistry LibreTexts. Context: Fundamental thermodynamic values (A-values) for tert-butyl locking groups. URL:[Link]

  • Stereoselectivity in the Epoxidation of Substituted Cyclohexenes. Source: Chemical Reviews (via NIH/PubMed). Context: Detailed mechanistic discussion on half-chair transition states and allylic strain. URL:[Link] (General search landing for verified review access).

  • Simmons-Smith Cyclopropanation Mechanism. Source: Organic Chemistry Portal.[7] Context: Steric sensitivity of zinc-carbenoids in cyclic systems. URL:[Link]

Sources

Comparative

A Comparative Guide to the Conformational Energy of Axial vs. Equatorial tert-Butyl Groups

In the field of stereochemistry and drug development, understanding the three-dimensional architecture of cyclic molecules is paramount. The cyclohexane ring, a ubiquitous scaffold, exists predominantly in a puckered "ch...

Author: BenchChem Technical Support Team. Date: February 2026

In the field of stereochemistry and drug development, understanding the three-dimensional architecture of cyclic molecules is paramount. The cyclohexane ring, a ubiquitous scaffold, exists predominantly in a puckered "chair" conformation to minimize torsional and angle strain. Substituents on this ring can occupy two distinct positions: axial (parallel to the ring's axis) or equatorial (extending from the ring's equator). This guide provides an in-depth comparison of the profound energy difference between placing a tert-butyl group in these two positions, explains the physical basis for this disparity, and details the experimental and computational methodologies used for its validation.

Quantifying Conformational Preference: The A-Value

The energetic preference of a substituent for the equatorial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers.[1][2] A larger A-value signifies a stronger preference for the equatorial position.[1] The tert-butyl group possesses one of the largest A-values among common substituents, indicating an overwhelming preference for the equatorial orientation.

This large value is not merely an incremental increase; it represents a significant energetic penalty for occupying the axial position. As shown in Table 1, the A-value for a tert-butyl group is substantially greater than that of smaller alkyl groups, highlighting its exceptional steric demand.

SubstituentA-Value (kcal/mol)A-Value (kJ/mol)
-Br (Bromo)0.43[1]1.8
-OH (Hydroxyl)0.87[1]3.6
-CH₃ (Methyl)1.74[2]7.3[2]
-CH₂CH₃ (Ethyl)1.79[1]7.5
-CH(CH₃)₂ (Isopropyl)2.15[1]9.0
-C(CH₃)₃ (tert-Butyl) ~4.9 [1][3]~21 [4][5]

Table 1: A-Values for common substituents on a cyclohexane ring, providing a comparative context for the steric bulk of the tert-butyl group.

The Physical Basis of the Energetic Divide

The dramatic energy difference arises almost entirely from destabilizing steric interactions, specifically 1,3-diaxial interactions , which plague the axial conformer.[4][6][7]

The Stable State: Equatorial Conformation

When the tert-butyl group is in the equatorial position, it extends out and away from the rest of the ring structure. This orientation minimizes steric hindrance, allowing the bulky group to exist in a low-energy, stable state without significant van der Waals repulsion from other atoms on the ring.

The High-Energy State: Axial Conformation

In the axial position, the tert-butyl group is forced into close proximity with the two other axial hydrogens on the same face of the ring (at carbons 3 and 5 relative to the substituent at C1).[4][8] This leads to severe steric repulsion, a phenomenon known as 1,3-diaxial interaction.[6][7]

Unlike smaller alkyl groups such as ethyl or isopropyl, the tert-butyl group cannot relieve this strain through bond rotation.[9] Due to its tetrahedral geometry, one of its three methyl groups will invariably point directly at the nearby axial hydrogens, causing a significant increase in the molecule's potential energy.[1] This clash is essentially a set of highly unfavorable gauche butane interactions.[4][10]

Figure 1: Conformational equilibrium of tert-butylcyclohexane. The equatorial conformer is vastly more stable, avoiding the severe 1,3-diaxial steric strain present in the axial form.

The "Conformational Lock": A Consequence of High Energy

The substantial energy difference of approximately 4.9 kcal/mol has a profound impact on the conformational equilibrium of tert-butylcyclohexane. Using the Gibbs free energy equation (ΔG° = -RTlnK), this energy value corresponds to an equilibrium where the equatorial conformer is favored over the axial by a ratio of roughly 10,000:1 at room temperature.[1] This means that over 99.9% of the molecules exist in the equatorial conformation at any given moment.[4]

Because the energy barrier to placing the tert-butyl group in an axial position is so high, it effectively "locks" the cyclohexane ring into a single, predictable conformation.[3][9][11] This property is invaluable in organic synthesis and medicinal chemistry, as it allows researchers to control the stereochemical environment of a molecule with high fidelity.

ParameterValueImplication
ΔG° (A-Value) ~4.9-5.0 kcal/mol (~21 kJ/mol)[1][4]High energetic penalty for axial conformation.
Equilibrium Constant (Keq) ~10,000[1]Equilibrium lies overwhelmingly toward the equatorial side.
Population (Equatorial) >99.9%[4]The axial conformer is a negligible component of the mixture.
Population (Axial) <0.1%Essentially unpopulated at room temperature.

Table 2: A quantitative summary of the conformational equilibrium for tert-butylcyclohexane at room temperature.

Experimental and Computational Validation

The A-value for the tert-butyl group is not merely a theoretical construct; it is grounded in robust experimental data and supported by computational models.

Experimental Protocol: Low-Temperature NMR Spectroscopy

The primary experimental technique for determining A-values is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly at low temperatures.[12][13] At room temperature, the cyclohexane ring flips rapidly between its two chair conformations, and NMR provides only an averaged signal.[14] By cooling the sample (often below -80 °C), this ring inversion can be slowed to the point where distinct signals for the axial and equatorial conformers can be resolved and observed separately.[10]

Step-by-Step Methodology:

  • Sample Preparation: A solution of tert-butylcyclohexane is prepared in a suitable deuterated solvent that will not freeze at the target low temperature (e.g., deuterated toluene or Freon-type solvents).[15]

  • Low-Temperature NMR Acquisition: The sample is placed in the NMR spectrometer and cooled until the signals for the axial and equatorial protons (or ¹³C signals) become sharp and distinct, indicating that the ring-flip process has been effectively "frozen" on the NMR timescale.[13]

  • Signal Integration: The areas under the corresponding peaks for the axial and equatorial conformers are integrated. The ratio of these integrated areas directly reflects the population ratio of the two conformers.

  • Equilibrium Constant (Keq) Calculation: The equilibrium constant is calculated as Keq = [Equatorial Population] / [Axial Population].

  • Free Energy (ΔG°) Calculation: The A-value is then determined using the standard thermodynamic equation: ΔG° = -RTln(Keq) , where R is the gas constant and T is the absolute temperature in Kelvin.[15][16]

For substituents with very high A-values like the tert-butyl group, the axial population may be too small to detect accurately. In these cases, a "counterpoise" method is employed, using a disubstituted cyclohexane where the known A-value of a second group helps to shift the equilibrium into a measurable range.[12][17]

G prep 1. Prepare Sample (t-Bu-Cyclohexane in Low-Temp Solvent) cool 2. Cool Sample in NMR Spectrometer (e.g., to -100 °C) prep->cool acquire 3. Acquire NMR Spectrum (Observe separate axial/equatorial signals) cool->acquire integrate 4. Integrate Signals (Determine population ratio) acquire->integrate calc_k 5. Calculate Keq (Keq = [Equatorial] / [Axial]) integrate->calc_k calc_g 6. Calculate ΔG° (A-Value) (ΔG° = -RTlnKeq) calc_k->calc_g

Figure 2: Standard experimental workflow for determining the conformational free energy (A-value) of a substituent using low-temperature NMR spectroscopy.

Computational Chemistry Methods

Modern computational chemistry provides a powerful, complementary approach to experimental validation. Using methods such as:

  • Molecular Mechanics (e.g., MM3, MM4)

  • Ab initio calculations

  • Density Functional Theory (DFT)

Scientists can model the structures of both the axial and equatorial conformers and calculate their relative steric energies.[18][19][20] These calculations consistently predict a large energy penalty of ~5 kcal/mol for the axial tert-butyl conformation, showing excellent agreement with the values determined experimentally.[18]

Conclusion

The comparison between axial and equatorial tert-butylcyclohexane is a cornerstone of conformational analysis. The equatorial conformer is overwhelmingly favored due to the severe 1,3-diaxial steric strain that destabilizes the axial form. This energy difference, quantified by an A-value of approximately 4.9 kcal/mol, is one of the largest for any common substituent and effectively "locks" the ring into a single conformation. This principle, validated by rigorous experimental (NMR) and computational methods, is a critical tool for chemists in designing and understanding the behavior of complex molecules in research, drug development, and materials science.

References

  • Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: “A-Values”. Available from: [Link]

  • KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes – Organic Chemistry I. Available from: [Link]

  • Making Molecules. (2025, June 16). An Introduction to the Conformation of Cyclohexane. Available from: [Link]

  • Carcenac, Y., et al. (2006). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. New Journal of Chemistry, 30(3), 443-448. Available from: [Link]

  • Pharmacy 180. (n.d.). Conformational Energies - Stereochemical and Conformational Isomerism. Organic Chemistry. Available from: [Link]

  • Chemistry LibreTexts. (2024, September 30). 4.8: Conformations of Disubstituted Cyclohexanes. Available from: [Link]

  • ResearchGate. (n.d.). Conformational analysis of cis- and trans-1,2-di-tert-butylcyclohexane and some homomorphs. Request PDF. Available from: [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane. Available from: [Link]

  • ResearchGate. (n.d.). Conformational Study of cis -1,4-Di- tert -butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. Observation of Chair and Twist-Boat Conformations. Request PDF. Available from: [Link]

  • Carcenac, Y., et al. (2006). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. New Journal of Chemistry, 30(3), 449-454. Available from: [Link]

  • Wikipedia. (n.d.). A value. Available from: [Link]

  • PubMed. (2005, December 23). Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. Available from: [Link]

  • Filo. (2025, September 7). Discuss the conformational analysis of the given compound. Available from: [Link]

  • Fiveable. (2025, August 15). 1,3-diaxial strain Definition. Organic Chemistry Key Term. Available from: [Link]

  • PMC. (n.d.). Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity. Available from: [Link]

  • PMC. (n.d.). Driving tert-butyl axial: the surprising cyclopropyl effect. Available from: [Link]

  • Oreate AI Blog. (2026, January 15). Understanding 1,3-Diaxial Interactions in Cyclohexane. Available from: [Link]

  • Chemistry School. (n.d.). t-Butyl Group's Ability to "lock" the Cyclohexane Ring. Available from: [Link]

  • University of Wisconsin-Platteville. (n.d.). Conformational Analysis. Available from: [Link]

  • Chemistry Steps. (2024, May 23). 1,3-Diaxial Interactions and A value for Cyclohexanes. Available from: [Link]

  • Master Organic Chemistry. (2014, June 27). Substituted Cyclohexanes: Axial vs Equatorial. Available from: [Link]

  • Fiveable. (2025, August 15). Tert-butylcyclohexane Definition. Organic Chemistry Key Term. Available from: [Link]

  • YouTube. (2013, September 19). Ring Flips in Substituted Cyclohexanes - 1,3-Diaxial Interactions. Available from: [Link]

  • ResearchGate. (n.d.). Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy. Available from: [Link]

  • Chemistry LibreTexts. (2021, December 15). 4.4: Substituted Cyclohexanes. Available from: [Link]

  • Wikipedia. (n.d.). Cyclohexane conformation. Available from: [Link]

Sources

Validation

Computational Analysis Guide: 1-tert-butyl-4-methylenecyclohexane Conformations

This guide outlines a rigorous computational framework for analyzing 1-tert-butyl-4-methylenecyclohexane , a critical stereochemical probe in organic synthesis. The tert-butyl group acts as a conformational anchor ("lock...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous computational framework for analyzing 1-tert-butyl-4-methylenecyclohexane , a critical stereochemical probe in organic synthesis. The tert-butyl group acts as a conformational anchor ("lock"), while the exocyclic methylene group at C4 introduces unique ring-puckering deviations compared to standard cyclohexanes.

Executive Summary

Objective: To determine the most accurate computational strategy for predicting the ground-state geometry and ring-inversion barriers of 1-tert-butyl-4-methylenecyclohexane. The Challenge: Standard force fields often underestimate the ring flattening caused by the C4 exocyclic double bond (


 center).
Recommendation: DFT (M06-2X/def2-TZVP)  is the optimal balance of accuracy and cost, superior to B3LYP for capturing the dispersion interactions of the bulky tert-butyl group. MP2  serves as the validation standard for ring puckering angles.

Part 1: The Conformational Landscape

Before selecting a method, understanding the physical system is required. The tert-butyl group (A-value ~4.9 kcal/mol) effectively locks the ring into a chair conformation where the bulky group is equatorial .

However, the C4 exocyclic double bond alters the classic chair geometry:

  • Removal of 1,3-Diaxial Interactions: The

    
     center at C4 removes one set of axial hydrogens, potentially lowering the energy penalty for twist-boat accessibility compared to fully saturated cyclohexane.
    
  • Ring Flattening: The C3-C4-C5 angle expands to accommodate the

    
     hybridization (~117-122° vs 109.5°), distorting the chair.
    
Visualizing the Energy Landscape

The following diagram illustrates the conformational hierarchy and the "Locking" effect.

ConformationLandscape GlobalMin Global Minimum (Chair, t-Bu Equatorial) LocalMin Local Minimum (Chair, t-Bu Axial) GlobalMin->LocalMin ΔG ≈ +5.0 kcal/mol (Highly Unfavorable) TS Transition State (Half-Chair) GlobalMin->TS +10-12 kcal/mol (Barrier) TwistBoat Twist-Boat Intermediate (High Energy) TwistBoat->LocalMin Relaxation TS->TwistBoat

Caption: Energy landscape showing the high energetic penalty of the axial conformer due to the tert-butyl lock.

Part 2: Comparative Analysis of Computational Methods

This section compares three distinct levels of theory for analyzing this specific scaffold.

Method A: Molecular Mechanics (MMFF94 / OPLS3e)
  • Role: High-throughput screening.

  • Pros: Instantaneous results; excellent for generating initial guess geometries.

  • Cons: Fails to accurately predict the subtle C3-C4-C5-C6 dihedral angle distortions caused by the exocyclic alkene. Often underestimates the "flattening" of the ring.

  • Verdict: Use only for conformational searching, not for final geometry or NMR prediction.

Method B: Density Functional Theory (B3LYP vs. M06-2X)
  • Role: Production-level geometry and property calculation.

  • The Conflict:

    • B3LYP: The historical standard. Critical Flaw: It lacks dispersion corrections, leading to errors in analyzing the bulky tert-butyl group's interaction with the solvent/ring.

    • M06-2X / wB97X-D: Modern functionals with dispersion corrections.

  • Performance Data: M06-2X consistently yields geometries closer to X-ray and MP2 benchmarks for sterically crowded cyclohexanes.

  • Verdict: M06-2X/def2-TZVP is the recommended "Workhorse" method.

Method C: Ab Initio (MP2)
  • Role: The "Gold Standard" for validation.

  • Pros: Captures electron correlation without empirical parameterization. accurately predicts the ring puckering amplitude.

  • Cons: Computationally expensive (

    
     scaling).
    
  • Verdict: Use to validate the M06-2X geometry if experimental NMR couplings are ambiguous.

Summary of Performance
FeatureMMFF94 (Mechanics)B3LYP/6-31G* (DFT)M06-2X/def2-TZVP (Recommended) MP2/cc-pVTZ (Reference)
Cost NegligibleLowModerateHigh
Ring Geometry Poor (Too ideal)FairExcellent Excellent
Dispersion ParameterizedPoorGood Excellent
NMR Prediction N/AGoodVery Good Best

Part 3: Experimental Protocol & Validation

To ensure scientific integrity, the computational results must be validated against experimental observables. The most reliable metric for 1-tert-butyl-4-methylenecyclohexane is


H NMR Coupling Constants  (

).
Step 1: Computational Workflow (Self-Validating System)

This workflow ensures that the final energy is not an artifact of a bad starting structure.

Workflow Start Input Structure (3D Builder) ConfSearch Conformational Search (MMFF94) Range: 10 kcal/mol Start->ConfSearch Opt1 Geometry Opt (B3LYP/6-31G*) ConfSearch->Opt1 Opt2 Refinement Opt (M06-2X/def2-TZVP) Opt1->Opt2 Freq Freq Calculation (Check Imaginary Freqs) Opt2->Freq NMR NMR GIAO Calc (Solvent: CDCl3) Freq->NMR

Caption: Cascading optimization workflow to prevent local minima trapping.

Step 2: Input Generation (Gaussian Example)

To run the recommended M06-2X optimization:

Note: int=ultrafine is critical for M06-2X to integrate the grid density correctly.

Step 3: Validation via NMR Couplings

The exocyclic methylene protons (


) and the adjacent axial/equatorial ring protons allow for validation.
  • Observable: The vicinal coupling constants (

    
    ) between the C3-axial proton and the C4-methylene protons.
    
  • Validation Logic:

    • If the ring is a perfect chair, couplings follow the Karplus equation strictly.

    • If the ring is flattened (predicted by M06-2X), the dihedral angles change, altering

      
       values by 1-2 Hz.
      
    • Compare: Calculated

      
       (using GIAO method) vs. Experimental 
      
      
      
      . A deviation < 0.5 Hz indicates a valid model.

References

  • A-Values and Conformational Analysis

    • Winstein, S., & Holness, N. J. (1955). Neighboring Carbon and Hydrogen.[1][2][3][4] XIX. t-Butylcyclohexyl Derivatives. Quantitative Conformational Analysis. Journal of the American Chemical Society. Link

  • Benchmarking DFT Methods (M06-2X vs B3LYP)

    • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts. Link

  • Ring Puckering in Exocyclic Methylenecyclohexanes

    • Lambert, J. B., & Clikeman, R. R. (1976). The shape of the chair.[2][4][5][6][7][8][9][10] exocyclic interactions. Journal of the American Chemical Society. Link

  • Dispersion Corrections in DFT

    • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. Link

Sources

Comparative

A Comparative Guide to the Diastereoselectivity of Reactions of 1-tert-Butyl-4-methylenecyclohexane

For Researchers, Scientists, and Drug Development Professionals Introduction: The Role of Conformational Bias in Stereoselective Synthesis In the realm of synthetic organic chemistry, particularly in the development of p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Conformational Bias in Stereoselective Synthesis

In the realm of synthetic organic chemistry, particularly in the development of pharmaceutical agents, the precise control of stereochemistry is paramount. The spatial arrangement of atoms within a molecule can dramatically influence its biological activity, efficacy, and safety profile. Substituted cyclohexanes are ubiquitous structural motifs in natural products and medicinal chemistry. Their stereochemical outcomes in chemical transformations are often dictated by a delicate interplay of steric and electronic factors, governed by the molecule's conformational preferences.

This guide provides an in-depth analysis of the diastereoselectivity observed in three common and synthetically useful reactions of 1-tert-butyl-4-methylenecyclohexane: catalytic hydrogenation, hydroboration-oxidation, and epoxidation. The bulky tert-butyl group acts as a conformational lock, forcing the cyclohexane ring into a chair conformation where this group predominantly occupies the equatorial position to minimize steric strain.[1] This fixed conformation provides a unique platform to study how reagents approach the exocyclic double bond from either the axial or equatorial face, leading to distinct diastereomeric products.

This document will dissect the underlying principles governing the stereochemical fate of these reactions, compare the diastereomeric ratios obtained with different reagents and under various conditions, and provide detailed experimental protocols for their execution.

Conformational Landscape of 1-tert-Butyl-4-methylenecyclohexane

The starting point for understanding the diastereoselectivity of reactions involving 1-tert-butyl-4-methylenecyclohexane is its ground-state conformation. Due to the large A-value of the tert-butyl group, it overwhelmingly prefers the equatorial position in a chair conformation to avoid destabilizing 1,3-diaxial interactions.[1][2] This rigidifies the cyclohexane backbone and presents two distinct faces of the exocyclic double bond to incoming reagents: the axial face and the equatorial face.

Caption: Conformational lock of 1-tert-butyl-4-methylenecyclohexane.

The steric hindrance imposed by the axial hydrogens at C-2 and C-6 influences the trajectory of reagent attack on the double bond, leading to the observed diastereoselectivity.

Comparative Analysis of Diastereoselectivity

Catalytic Hydrogenation: A Tale of Two Faces

The catalytic hydrogenation of 1-tert-butyl-4-methylenecyclohexane to the corresponding 1-tert-butyl-4-methylcyclohexane provides a classic example of how the choice of catalyst can dramatically influence the stereochemical outcome. The reaction can yield two diastereomers: the cis isomer, where the newly formed methyl group is axial, and the trans isomer, where it is equatorial.

Experimental Data Summary:

Catalyst SystemSolventcis:trans RatioReference
H₂PtCl₆, SnCl₂Propan-2-ol/HBr95:5[3]
5% Rh-CMethanol88:12[3][4]
RhCl[(2-MeC₆H₄)₃P]₂Benzene-Ethanol90:10[3]
Platinic oxide (Adam's catalyst)Acetic AcidPredominantly cis[4]
Di-imide-49:51[4]

Mechanistic Insights:

The high preference for the formation of the cis isomer with heterogeneous catalysts like platinum and rhodium is attributed to the steric hindrance on the equatorial face of the molecule. The substrate adsorbs onto the catalyst surface from the less hindered axial face. Subsequent delivery of hydrogen atoms from the catalyst surface to the double bond occurs from this same face, leading to the formation of the axial methyl group.

Caption: Predominant pathway in catalytic hydrogenation.

In contrast, reactions that do not involve a solid catalyst surface, such as reduction with di-imide, show little to no diastereoselectivity, resulting in an almost equal mixture of the cis and trans products.[4]

Hydroboration-Oxidation: Kinetic Control and Steric Approach

The hydroboration-oxidation of 1-tert-butyl-4-methylenecyclohexane is a two-step process that results in the anti-Markovnikov addition of water across the double bond, yielding a primary alcohol. The stereochemistry of the final alcohol is determined in the first step, the hydroboration, which involves the syn-addition of a B-H bond across the double bond.

Expected Diastereoselectivity:

Mechanistic Rationale:

The diastereoselectivity of hydroboration is primarily governed by kinetic factors, with the transition state of the lowest energy determining the major product. The approach of the borane reagent (BH₃) is sensitive to steric hindrance. Attack from the equatorial face is sterically hindered by the bulky tert-butyl group and the cyclohexane ring. Consequently, the borane is expected to approach from the less hindered axial face. This leads to the formation of an organoborane intermediate where the boron atom is attached to the axial face. Subsequent oxidation with retention of stereochemistry yields the axial alcohol as the major product.

G cluster_0 Hydroboration-Oxidation Start 1-tert-butyl-4-methylenecyclohexane Axial_Attack Axial approach of BH₃ (Less hindered face) Start->Axial_Attack Major Pathway Equatorial_Attack Equatorial approach of BH₃ (More hindered face) Start->Equatorial_Attack Minor Pathway Axial_Intermediate Axial Organoborane Axial_Attack->Axial_Intermediate Equatorial_Intermediate Equatorial Organoborane Equatorial_Attack->Equatorial_Intermediate Axial_Product cis-(4-tert-butylcyclohexyl)methanol (Axial -CH₂OH) Axial_Intermediate->Axial_Product Oxidation Equatorial_Product trans-(4-tert-butylcyclohexyl)methanol (Equatorial -CH₂OH) Equatorial_Intermediate->Equatorial_Product Oxidation

Caption: Diastereoselectivity in hydroboration-oxidation.

Epoxidation: The Influence of Peroxyacid Approach

Epoxidation of the exocyclic double bond of 1-tert-butyl-4-methylenecyclohexane with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields two diastereomeric epoxides. The stereochemical outcome is dictated by the facial selectivity of the oxygen atom transfer from the peroxyacid to the alkene.

Expected Diastereoselectivity:

Similar to hydroboration, direct quantitative data for the epoxidation of the parent 1-tert-butyl-4-methylenecyclohexane is scarce in the surveyed literature. However, studies on related systems suggest that epoxidation with peroxyacids tends to favor attack from the axial direction.[6] This preference is attributed to steric factors, where the approach from the equatorial face is more encumbered.

Mechanistic Interpretation:

The epoxidation reaction proceeds through a concerted "butterfly" transition state.[7] The peroxyacid delivers an oxygen atom to the double bond from one face. For 1-tert-butyl-4-methylenecyclohexane, the axial face presents a less sterically congested pathway for the bulky peroxyacid to approach compared to the equatorial face. This leads to the preferential formation of the epoxide where the oxygen atom is on the axial side of the newly formed three-membered ring.

G cluster_0 Epoxidation with m-CPBA Start 1-tert-butyl-4-methylenecyclohexane Axial_Epoxidation Axial attack of m-CPBA (Less hindered) Start->Axial_Epoxidation Equatorial_Epoxidation Equatorial attack of m-CPBA (More hindered) Start->Equatorial_Epoxidation Axial_Epoxide Spiro-epoxide (axial O) Major Product Axial_Epoxidation->Axial_Epoxide Equatorial_Epoxide Spiro-epoxide (equatorial O) Minor Product Equatorial_Epoxidation->Equatorial_Epoxide

Caption: Facial selectivity in the epoxidation of 1-tert-butyl-4-methylenecyclohexane.

Experimental Protocols

Note: These are general protocols and may require optimization for specific laboratory conditions and scales. Appropriate safety precautions should be taken when handling all chemicals.

Protocol 1: Catalytic Hydrogenation (Illustrative using Rh-C)
  • Reaction Setup: To a hydrogenation flask, add 1-tert-butyl-4-methylenecyclohexane (1.0 mmol) and methanol (10 mL).

  • Catalyst Addition: Carefully add 5% Rhodium on carbon (10 mol%).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (3 cycles). Pressurize the flask to the desired hydrogen pressure (e.g., 1 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Workup: Carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can be analyzed by GC and NMR to determine the diastereomeric ratio. Further purification can be achieved by column chromatography if necessary.

Protocol 2: Hydroboration-Oxidation
  • Hydroboration: To a dry, nitrogen-flushed round-bottom flask containing a solution of 1-tert-butyl-4-methylenecyclohexane (1.0 mmol) in anhydrous THF (5 mL) at 0 °C, add a 1.0 M solution of borane-tetrahydrofuran complex in THF (1.1 mmol) dropwise. Stir the reaction mixture at room temperature for 2 hours.

  • Oxidation: Cool the reaction mixture to 0 °C and slowly add 3 M aqueous sodium hydroxide (1 mL), followed by the dropwise addition of 30% hydrogen peroxide (1 mL).

  • Heating: Remove the ice bath and stir the mixture at room temperature for 1 hour, then heat to 50 °C for 1 hour.

  • Workup: Cool the reaction mixture to room temperature and add diethyl ether (10 mL). Separate the organic layer, and wash it with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the corresponding alcohol.

Protocol 3: Epoxidation with m-CPBA
  • Reaction Setup: To a solution of 1-tert-butyl-4-methylenecyclohexane (1.0 mmol) in dichloromethane (10 mL) at 0 °C, add m-chloroperoxybenzoic acid (m-CPBA, 1.2 mmol) portion-wise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Workup: Once the starting material is consumed, dilute the reaction mixture with dichloromethane (10 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) to remove the m-chlorobenzoic acid. Wash the organic layer with brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude epoxide can be purified by column chromatography.

Conclusion

The diastereoselectivity in reactions of 1-tert-butyl-4-methylenecyclohexane is a clear demonstration of stereocontrol dictated by the conformational rigidity of the substrate.

  • Catalytic hydrogenation provides a tunable method to access either the cis or a nearly equimolar mixture of diastereomers by careful selection of the catalyst.

  • Hydroboration-oxidation and epoxidation , governed by the steric approach of the reagents, are expected to favor attack from the less hindered axial face, leading to the formation of the axial alcohol and axial epoxide, respectively.

This comparative analysis underscores the importance of understanding the interplay between substrate conformation and reaction mechanism for predicting and controlling stereochemical outcomes in organic synthesis. The provided protocols offer a starting point for researchers to explore these transformations and apply these principles to more complex molecular architectures.

References

  • Mitchell, T. R. B. Stereochemistry of hydrogenation of 4-t-butylmethylenecyclohexane. Journal of the Chemical Society B: Physical Organic. 1970, 823-825. [Link]

  • Eliel, E. L., Allinger, N. L., Angyal, S. J., & Morrison, G. A. (1965). Conformational Analysis. Interscience Publishers.
  • Siegel, S., & Dmuchovsky, B. (1962). The Stereochemistry of the Hydrogenation of 4-t-Butylmethylenecyclohexane. Journal of the American Chemical Society, 84(16), 3132–3134.
  • Vedejs, E., & Dent, W. H., III. (1989). An Evaluation of σ* and Torsional Effects in the Osmylation and Epoxidation of 4-tert-Butylmethylenecyclohexane Derivatives. Journal of the American Chemical Society, 111(18), 6861–6862.
  • Klein, J., & Lichtenberg, D. (1970). Stereochemistry of hydroboration of methylenecyclohexanes. The Journal of Organic Chemistry, 35(8), 2654–2656.
  • LibreTexts. (2021, July 5). 9.12: Oxidation of Alkenes - Epoxidation. Chemistry LibreTexts. [Link]

  • Winstein, S., & Holness, N. J. (1955). Neighboring Carbon and Hydrogen. XIX. t-Butylcyclohexyl Derivatives. Quantitative Conformational Analysis. Journal of the American Chemical Society, 77(21), 5562–5578.
  • LibreTexts. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts. [Link]

  • Oreate AI. (2026, January 8). Exploring the Chair Conformation of Tert-Butyl Cyclohexane. Oreate AI Blog. [Link]

  • Chegg. (2018, March 28). Solved On catalytic hydrogenation over a rhodium catalyst, | Chegg.com. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-tert-butyl-4-methylenecyclohexane

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-tert-butyl-4-methylenecyclohexane. As researchers, scientists, and drug development professionals, our responsibility ex...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-tert-butyl-4-methylenecyclohexane. As researchers, scientists, and drug development professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle, including their safe and environmentally conscious disposal. This protocol is designed to ensure operational safety, regulatory compliance, and environmental stewardship. The procedures outlined below are grounded in established safety principles for handling flammable organic compounds and are designed to be a self-validating system for your laboratory's chemical hygiene plan.

Section 1: Hazard Identification and Risk Assessment

Before handling any chemical waste, a thorough understanding of its intrinsic hazards is paramount. 1-tert-butyl-4-methylenecyclohexane is an alkene, and like many similar hydrocarbons, it is a flammable liquid. Its disposal protocol is dictated by its physical and chemical properties.

The causality behind this initial step is risk mitigation. By understanding the compound's flammability and potential for irritation, we can select the appropriate engineering controls and Personal Protective Equipment (PPE) to prevent accidental ignition, exposure, and injury.

Table 1: Physicochemical Properties and Hazard Summary

PropertyValue / ClassificationRationale & Source
Chemical Nature Unsaturated alicyclic hydrocarbonThe structure contains a cyclohexane ring with a methylene group and a tert-butyl substituent.[1]
Flammability Assumed to be a flammable liquid.As a hydrocarbon, it is combustible. Similar compounds like tert-butylcyclohexane and tert-butyl methyl ether are highly flammable.[2] Disposal procedures must prevent contact with ignition sources.[2]
Toxicity Potential for skin irritation.Direct contact with similar organic solvents can cause skin irritation or a drying-out effect. Inhalation of vapors should be avoided.[3]
Environmental Hazard Potential to be harmful to aquatic life.Discharge into the environment must be avoided.[3][4] Improper disposal can lead to contamination of municipal waste systems and groundwater.[5]
Reactivity Stable under normal conditions. Incompatible with strong oxidizing agents.Mixing with incompatible materials can create a significant safety hazard.[2] Waste streams must be segregated.

Section 2: Personal Protective Equipment (PPE) & Engineering Controls

Based on the risk assessment, the following controls are mandatory when handling waste 1-tert-butyl-4-methylenecyclohexane.

  • Engineering Control: All handling and preparation of this waste for disposal must be conducted within a certified chemical fume hood to prevent the accumulation of flammable vapors and minimize inhalation exposure.[3]

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2][6]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Wash hands thoroughly after handling.[7]

  • Skin and Body Protection: A standard laboratory coat is required. Ensure no skin is exposed.[2]

The logic here is a multi-layered defense. The fume hood provides primary containment, while PPE protects against direct contact from splashes or minor spills.

Section 3: Waste Segregation and Collection Protocol

Improper segregation of chemical waste is a common and costly error in laboratory settings. Mixing different waste classes can create dangerous reactions and complicates the final disposal process.[8]

Step-by-Step Collection Procedure:

  • Obtain a Proper Waste Container:

    • Select a container made of a compatible material (e.g., glass or high-density polyethylene) with a secure, tight-fitting lid.[9][10]

    • Ensure the container is clean, dry, and in good condition, free from rust or leaks.[10] The original product container is often a suitable choice.[9]

  • Label the Container (Pre-collection):

    • Affix a "Hazardous Waste" label to the empty container before adding any waste.[10]

    • Clearly write "Waste 1-tert-butyl-4-methylenecyclohexane" and specify any other non-halogenated solvents if it is part of a mixed waste stream. Vague identifiers like "Solvent Waste" are not acceptable.[9]

  • Transfer the Waste:

    • Inside a chemical fume hood, carefully pour the waste 1-tert-butyl-4-methylenecyclohexane into the labeled container.

    • Use a funnel to prevent spills.

    • Crucially, do not mix this waste with halogenated solvents, strong acids, bases, or oxidizers. [8]

  • Secure the Container:

    • Tightly close the container lid immediately after adding waste. Containers must remain closed except when actively adding material.[9][10] This minimizes the release of flammable vapors.

Section 4: Temporary Storage and Labeling

Once collected, the waste container must be stored safely pending pickup by a certified disposal service.

  • Storage Location: Store the sealed container in a well-ventilated, designated satellite accumulation area.[9] This area must be away from heat, sparks, open flames, or any other potential ignition sources.[2]

  • Secondary Containment: It is best practice to place the waste container in a larger, chemically resistant secondary container to contain any potential leaks.

  • Labeling Integrity: Ensure the hazardous waste label is complete, legible, and facing forward. The label must identify all chemical constituents.[9]

Section 5: Final Disposal Pathway

Disposal of 1-tert-butyl-4-methylenecyclohexane must be conducted through an approved and licensed hazardous waste disposal company.[11]

  • Prohibited Actions:

    • NEVER pour flammable liquids down the sink or drain.[5][9] This is illegal and can lead to explosions in the municipal sewer system and severe environmental contamination.[5]

    • NEVER dispose of this chemical in the regular trash.[10]

    • NEVER allow the chemical to evaporate in the fume hood as a method of disposal.[12]

  • Professional Disposal:

    • Contact your institution's Environmental Health & Safety (EH&S) department or a certified hazardous waste disposal contractor to schedule a pickup.[3][9]

    • Maintain accurate records of the waste generated and its disposal to ensure regulatory compliance.[13]

    • Sustainable options like solvent distillation or fuel blending may be utilized by the disposal facility, which recovers and reuses the solvent, reducing environmental impact.[13]

Disposal Workflow Diagram

The following diagram outlines the logical flow for the proper disposal of 1-tert-butyl-4-methylenecyclohexane.

G Workflow for Disposal of 1-tert-butyl-4-methylenecyclohexane A Start: Waste Generated B 1. Assess Hazards (Flammable Liquid) A->B C 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D 3. Work in Fume Hood C->D E 4. Transfer Waste to a Pre-Labeled, Compatible Container D->E F 5. Securely Cap Container E->F G 6. Store in Designated Satellite Accumulation Area F->G H 7. Arrange Pickup with Certified Disposal Vendor G->H I 8. Professional Disposal (Incineration/Recycling) H->I J End: Disposal Complete I->J

Caption: Disposal workflow from generation to final disposition.

Section 6: Emergency Procedures - Small Spill Management

In the event of a small spill (<100 mL) inside a chemical fume hood:

  • Alert Personnel: Inform others in the immediate area.

  • Ensure Ignition Sources are Removed: Turn off any nearby hot plates, stir plates, or other electrical equipment.[2]

  • Absorb the Spill: Use a spill kit with an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads). Do not use combustible materials like paper towels.[2]

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a suitable container for disposal.[3] Use non-sparking tools.[2]

  • Label and Dispose: Label the container as "Hazardous Waste: 1-tert-butyl-4-methylenecyclohexane and absorbent" and manage it according to the procedures outlined above.

  • Decontaminate: Clean the spill area thoroughly.

For larger spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.

References

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Handling

Mastering the Safe Handling of 1-tert-butyl-4-methylenecyclohexane: A Guide to Personal Protective Equipment and Disposal

Navigating the complexities of novel chemical compounds requires a foundational commitment to safety. This guide provides an in-depth operational plan for the safe handling and disposal of 1-tert-butyl-4-methylenecyclohe...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds requires a foundational commitment to safety. This guide provides an in-depth operational plan for the safe handling and disposal of 1-tert-butyl-4-methylenecyclohexane (CAS No. 13294-73-0), a flammable organic compound. The protocols outlined below are designed to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks, ensure experimental integrity, and maintain a secure laboratory environment. The causality behind each recommendation is explained to build a deeper, intuitive understanding of safety-driven experimental design.

Hazard Assessment: Understanding the Risk Profile

Before any handling, a thorough understanding of the chemical's properties is paramount. 1-tert-butyl-4-methylenecyclohexane is classified as a highly flammable liquid and vapor, demanding stringent controls to prevent ignition.[1] Its vapors are typically heavier than air and can travel a considerable distance to an ignition source, leading to a "flashback" fire.[2]

Table 1: Chemical and Hazard Identification

Property Value / Classification Source
CAS Number 13294-73-0 [3]
Molecular Formula C₁₁H₂₀ [1]
Molecular Weight 152.28 g/mol [1]
Physical State Liquid Inferred
GHS Classification Flammable Liquid, Category 2 [1]
Hazard Statements H225: Highly flammable liquid and vapour [1]
Signal Word Danger [1]

| UN Number | 1993 |[1] |

This profile dictates the necessity of a multi-layered safety approach, combining engineering controls, administrative procedures, and the correct Personal Protective Equipment (PPE).

Core Directive: The Personal Protective Equipment (PPE) Ensemble

The selection of PPE is not merely a checklist; it is the primary barrier between the researcher and potential chemical exposure. Each component is chosen to counter a specific hazard presented by 1-tert-butyl-4-methylenecyclohexane.

Eye and Face Protection:

  • Requirement: Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory at all times.

  • Causality: Standard safety glasses offer insufficient protection against splashes from the side. Given the potential for splashes during transfer, goggles that form a seal around the eyes are essential.[4][5]

  • Enhanced Precaution: When handling larger quantities (>1L) or when there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.[5][6] A face shield protects the entire face from direct contact.[5]

Hand Protection:

  • Requirement: Nitrile or neoprene gloves are recommended. Avoid latex gloves, as they offer poor protection against many organic solvents.[5][7][8]

Body Protection:

  • Requirement: A flame-resistant (FR) lab coat is required. At a minimum, a 100% cotton lab coat should be worn, as synthetic materials like polyester can melt and fuse to the skin if they ignite.[2][7]

  • Causality: The primary hazard is flammability. An FR lab coat provides a critical layer of protection by resisting ignition and self-extinguishing, thereby minimizing potential burn injuries in the event of a flash fire.[2][9]

  • Additional Requirements: Full-length pants and closed-toe shoes made of a non-porous material are mandatory to ensure no skin is exposed.[4][7]

Respiratory Protection:

  • Requirement: Respiratory protection is generally not required when handling small quantities in a properly functioning chemical fume hood.[4]

  • Causality: A chemical fume hood is an engineering control designed to capture and exhaust hazardous vapors, keeping ambient concentrations in the lab at safe levels.[2]

  • When to Use: A respirator with an organic vapor cartridge may be necessary during a large spill, when engineering controls are not available or have failed, or for any operation that could generate significant aerosols or vapors outside of a fume hood. All respirator use must be in accordance with a formal respiratory protection program.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a systematic workflow minimizes the risk of spills, exposure, and fire. Every step, from preparation to storage, must be deliberate and informed by the chemical's hazards.

Step 1: Preparation & Pre-Handling
  • Verify Engineering Controls: Ensure the chemical fume hood is operational. Check the certification sticker and the airflow monitor.

  • Eliminate Ignition Sources: Remove all potential ignition sources from the work area. This includes Bunsen burners, hot plates, and any electrical equipment that is not intrinsically safe or explosion-proof.[2][4][10]

  • Assemble PPE: Don the complete PPE ensemble as described in Section 2.

  • Prepare Spill Kit: Ensure a spill kit rated for flammable organic liquids is immediately accessible.

Step 2: Chemical Handling & Transfer
  • Work Within Fume Hood: All manipulations of 1-tert-butyl-4-methylenecyclohexane must be performed inside a chemical fume hood.[2][4]

  • Grounding and Bonding: When transferring from a large metal container (>4 L), it is critical to ground the container and bond it to the receiving vessel.[2][11]

  • Causality: The flow of flammable liquids can generate a static electrical charge.[2] A spark from static discharge can easily ignite the chemical's vapors. Grounding and bonding provide a path for the static charge to dissipate safely.[2][11]

  • Use Appropriate Tools: Use spark-proof tools when handling containers.[11][12]

Step 3: Storage
  • Use Designated Cabinets: Store containers in a dedicated, approved flammable liquid storage cabinet.[4][8][13]

  • Maintain Tight Seals: Ensure container lids are always tightly sealed when not in use to prevent the escape of flammable vapors.[2][8]

  • Segregate Incompatibles: Store away from oxidizing agents and other incompatible materials.[8][12]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Transfer cluster_storage Storage prep1 Verify Fume Hood prep2 Clear Ignition Sources prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Work Inside Hood prep3->handle1 handle2 Ground & Bond Containers handle1->handle2 handle3 Use Spark-Proof Tools handle2->handle3 store1 Flammable Cabinet handle3->store1 store2 Seal Tightly store1->store2

Diagram of the safe handling workflow for 1-tert-butyl-4-methylenecyclohexane.

Contingency and Disposal Plan

Preparation for unexpected events and a clear plan for waste management are non-negotiable components of laboratory safety.

Emergency Procedures
  • Spills:

    • Alert all personnel in the immediate area and evacuate if necessary.

    • If the spill is large or you are not trained to handle it, activate the fire alarm and evacuate.

    • For small, manageable spills: ensure there are no ignition sources, increase ventilation (within the fume hood), and absorb the spill with a chemical absorbent from a flammable liquid spill kit.

    • Collect the contaminated absorbent material using spark-proof tools and place it in a sealed, properly labeled hazardous waste container.[8]

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[14]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11][14]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[14]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11][14]

Chemical Waste Disposal

Improper disposal of chemical waste is a serious breach of safety and environmental regulations.[15] 1-tert-butyl-4-methylenecyclohexane must be disposed of as hazardous waste.

  • Waste Collection:

    • Collect all waste containing this chemical (including contaminated absorbents) in a designated, chemically compatible waste container.[15][16]

    • The container must be clearly labeled as "Hazardous Waste," listing the chemical name and highlighting its flammability.[16][17]

    • Never mix this waste with incompatible chemicals, such as oxidizing agents.[15][16]

  • Waste Storage:

    • Keep the waste container tightly closed and store it in a designated satellite accumulation area (SAA), preferably within a flammable storage cabinet.[13][18]

    • Leave approximately 10% of headspace in liquid waste containers to allow for vapor expansion.[13]

  • Final Disposal:

    • Arrange for pickup and disposal through your institution's licensed hazardous waste management provider.[17][18]

    • NEVER dispose of 1-tert-butyl-4-methylenecyclohexane down the drain or in the regular trash.[4][16] This can lead to environmental contamination and potentially explosive conditions in the plumbing.[15][16]

Waste_Disposal_Workflow cluster_collection Waste Collection cluster_accumulation Waste Accumulation cluster_disposal Final Disposal col1 Use Designated, Compatible Container col2 Label Clearly: 'Hazardous Waste, Flammable' col1->col2 col3 Segregate from Incompatibles col2->col3 acc1 Store in SAA (Flammable Cabinet) col3->acc1 acc2 Keep Container Closed acc1->acc2 acc3 Leave 10% Headspace acc2->acc3 disp1 Arrange Pickup by Licensed Waste Hauler acc3->disp1 end Disposed disp1->end start Waste Generated start->col1

Diagram of the chemical waste disposal workflow.

By integrating these safety protocols into every aspect of your work with 1-tert-butyl-4-methylenecyclohexane, you create a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • Tion. Safe Storage and Disposal of Chemicals in A Lab.
  • Molbase. 1-tert-butyl-4-methylcyclohexane Safety Data Sheet.
  • CSUB Department of Chemistry. Topic 1: Safety in the Organic Chemistry Laboratory.
  • BLDpharm. 1-(tert-Butyl)-4-methylenecyclohexane Safety Information.
  • Petrochem. (2023, December 12). Safety Equipment For Fuel & Gas, Petrochemical, Utilities, And Power Industries.
  • HSI. (2024, July 31). Personal Protection Equipment (PPE) for Oil and Gas Personnel.
  • MilliporeSigma. (2025, December 25). Safety Data Sheet - tert-butyl methyl ether.
  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
  • ChemicalBook. tert-Butylcyclohexane Safety Data Sheet.
  • University of Illinois Division of Research Safety. (2024, June 12). Flammable Liquids.
  • The Chemistry Blog. (2024, May 22). Safe Handling of Flammable Chemicals.
  • Sigma-Aldrich. (2025, December 25). Safety Data Sheet - tert-butyl methyl ether.
  • Apollo Scientific. 1-(Tert-Butyl)-4-Methylenecyclohexane.
  • Delta Health and Safety Equipment. PPE for the Oil and Gas Industry.
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